molecular formula C11H11N5 B10823124 Meiqx CAS No. 77550-04-0

Meiqx

Cat. No.: B10823124
CAS No.: 77550-04-0
M. Wt: 213.24 g/mol
InChI Key: DVCCCQNKIYNAKB-UHFFFAOYSA-N
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Description

MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline; CAS Registry Number: 77500-04-0) is a heterocyclic aromatic amine (HAA) of significant interest in toxicology and cancer research . It is not used commercially but is produced in small quantities for scientific investigation . This compound is one of the most potent and abundant mutagens formed during the high-temperature cooking of meats and is prevalent in the Western diet . As such, it serves as a critical reagent for studying dietary carcinogenesis, genetic toxicology, and metabolic activation of procarcinogens. This compound requires metabolic activation to exert its biological effects. Its primary mechanism of action involves bioactivation via N-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes (such as CYP1A2 in the liver and CYP1A1 in extrahepatic tissues) . The resulting N-hydroxy metabolite can then undergo further O-acetylation, catalyzed by enzymes like N-acetyltransferase 2 (NAT2), to form a highly unstable and reactive acetoxy derivative . This compound decomposes to form electrophilic arylnitrenium ions, which are capable of binding covalently to cellular macromolecules . The primary DNA adduct formed is at the C8 position of deoxyguanosine (dG-C8-MeIQx), a key event in the compound's mutagenic and tumorigenic potential . Research using model systems has demonstrated that this compound-induced DNA adduct levels correlate highly with mutagenesis . In vivo studies have shown that this compound is a multi-organ carcinogen. It has been reported to induce liver tumors, lung tumors, lymphomas, and leukemias in mice, and liver, Zymbal gland, skin, and clitoral gland tumors in rats . Consequently, this compound is extensively used in laboratory research to model heterocyclic amine-induced carcinogenesis, to investigate the role of metabolic polymorphisms (e.g., in NAT2) in cancer susceptibility, and to study the formation and repair of specific DNA adducts . From a practical research standpoint, this compound is a solid with a melting point of 295–300 °C (with slight decomposition) and is soluble in methanol and dimethyl sulfoxide (DMSO) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine
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InChI

InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)
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InChI Key

DVCCCQNKIYNAKB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N
Source PubChem
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Molecular Formula

C11H11N5
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DSSTOX Substance ID

DTXSID1020801
Record name MeIQx
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Molecular Weight

213.24 g/mol
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Physical Description

Yellow solid; [Toronto Research Chemicals MSDS], Solid
Record name MeIQx
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Record name 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline
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Vapor Pressure

0.00000002 [mmHg]
Record name MeIQx
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CAS No.

77500-04-0
Record name MeIQx
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Record name MEIQX
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Record name 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline
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Record name 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline
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Melting Point

295 - 300 °C
Record name 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on the Formation of MeIQx in Cooked Foods: From Genesis to Genotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a prominent member of the heterocyclic aromatic amine (HAA) family, a class of potent mutagens and carcinogens formed during the high-temperature cooking of protein-rich foods such as meat and fish. Its widespread presence in the Western diet and classification as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC) underscore the importance of understanding its formation, metabolic fate, and mechanism of toxicity. This technical guide provides a comprehensive overview of this compound, with a focus on its formation in cooked foods, analytical methodologies for its quantification, its metabolic activation to genotoxic species, and the subsequent cellular signaling pathways triggered by the resulting DNA damage.

Chemical and Physical Properties

This compound is a planar, multi-ringed aromatic amine with the chemical formula C₁₁H₁₁N₅. Its structure consists of an imidazole ring fused to a quinoxaline moiety with methyl groups at positions 3 and 8 and an amino group at position 2.

PropertyValue
Chemical Formula C₁₁H₁₁N₅
Molar Mass 213.24 g/mol
Appearance Pale orange to brown crystalline solid
Solubility Soluble in dimethyl sulfoxide and methanol
CAS Number 77500-04-0

Formation of this compound in Cooked Foods

The formation of this compound is a complex process rooted in the Maillard reaction, a non-enzymatic browning reaction that occurs between amino acids and reducing sugars at elevated temperatures. The key precursors for this compound formation are creatinine (found in muscle tissue), specific amino acids (such as glycine, alanine, and serine), and sugars. The reaction proceeds through a series of steps involving the formation of pyridines and pyrazines, which then combine with an aldehyde and creatinine to form the imidazoquinoxaline structure.

The concentration of this compound in cooked foods is influenced by several factors:

  • Cooking Temperature: Higher temperatures, particularly above 150°C, significantly increase the formation of this compound.

  • Cooking Time: Longer cooking durations at high temperatures lead to higher concentrations of this compound.

  • Cooking Method: Frying, grilling, and barbecuing tend to produce higher levels of this compound compared to boiling or baking.

  • Meat Type and Cut: The creatine and amino acid content of the meat can influence the amount of this compound formed.

Quantitative Data on this compound Formation

The following table summarizes the levels of this compound found in various cooked meat products from different studies. It is important to note that these values can vary significantly based on the specific cooking conditions.

Food ItemCooking MethodThis compound Concentration (ng/g)Reference
Fried Ground BeefPan-frying1
Bacteriological-grade Beef Extract-58.7
Food-grade Beef Extract-3.1

Experimental Protocols

Extraction and Quantification of this compound from Food Samples

Principle: This method involves the extraction of this compound from a food matrix using solid-phase extraction (SPE) followed by quantification using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Methodology:

  • Sample Homogenization: A known weight of the cooked food sample is homogenized in a suitable solvent, such as methanol or an acidic aqueous solution.

  • Solid-Phase Extraction (SPE):

    • The homogenate is centrifuged, and the supernatant is loaded onto a pre-conditioned SPE cartridge (e.g., C18 or a mixed-mode cation exchange cartridge).

    • The cartridge is washed with a series of solvents to remove interfering compounds.

    • This compound is eluted from the cartridge using a solvent mixture, typically containing an organic solvent with a small amount of ammonia or other base.

  • HPLC-MS/MS Analysis:

    • The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.

    • An aliquot is injected into an HPLC system coupled to a tandem mass spectrometer.

    • Separation is typically achieved on a C18 reversed-phase column with a gradient elution program using a mobile phase of acetonitrile and water, both containing a small amount of a modifier like formic acid.

    • Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-product ion transitions for this compound and a stable isotope-labeled internal standard.

MeIQx_Quantification cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Homogenization 1. Homogenize Cooked Meat Sample Centrifugation 2. Centrifuge Homogenate Homogenization->Centrifugation Supernatant 3. Collect Supernatant Centrifugation->Supernatant Loading 5. Load Supernatant Supernatant->Loading Conditioning 4. Condition SPE Cartridge Conditioning->Loading Washing 6. Wash Cartridge Loading->Washing Elution 7. Elute this compound Washing->Elution Evaporation 8. Evaporate Eluate Elution->Evaporation Reconstitution 9. Reconstitute in Mobile Phase Evaporation->Reconstitution Injection 10. Inject into HPLC-MS/MS Reconstitution->Injection Quantification 11. Quantify this compound Injection->Quantification

Caption: Workflow for this compound extraction and quantification.

32P-Postlabeling Assay for this compound-DNA Adducts

Principle: This highly sensitive method is used to detect and quantify DNA adducts. It involves the enzymatic digestion of DNA to normal and adducted nucleotides, followed by the radiolabeling of the adducted nucleotides with 32P and their separation by chromatography.

Methodology:

  • DNA Isolation: Genomic DNA is isolated from tissues or cells exposed to this compound.

  • DNA Digestion: The DNA is enzymatically hydrolyzed to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional): To increase sensitivity, adducted nucleotides can be enriched by methods such as nuclease P1 treatment, which dephosphorylates normal nucleotides, or by butanol extraction.

  • 32P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is phosphorylated using [γ-32P]ATP and T4 polynucleotide kinase.

  • Chromatographic Separation: The 32P-labeled adducts are separated from excess [γ-32P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

  • Detection and Quantification: The TLC plates are analyzed by autoradiography or phosphorimaging to detect the radioactive adduct spots. The amount of radioactivity in each spot is quantified and used to calculate the level of DNA adducts relative to the total amount of DNA.

Ames Test for Mutagenicity

Principle: The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test compound to cause mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-deficient medium.

Methodology:

  • Bacterial Strains: Salmonella typhimurium strains TA98 (detects frameshift mutagens) and TA100 (detects base-pair substitution mutagens) are commonly used.

  • Metabolic Activation (S9 Mix): Since many chemicals, including this compound, require metabolic activation to become mutagenic, the assay is typically performed in the presence and absence of a rat liver homogenate fraction (S9 mix), which contains cytochrome P450 enzymes.

  • Plate Incorporation Assay:

    • A mixture of the bacterial culture, the test compound (this compound) at various concentrations, and the S9 mix (if used) is added to molten top agar.

    • The mixture is poured onto minimal glucose agar plates (lacking histidine).

    • The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A dose-dependent increase in the number of revertant colonies significantly above the spontaneous background level indicates a positive mutagenic response.

Metabolic Activation and Genotoxicity of this compound

This compound itself is not genotoxic. It requires metabolic activation to exert its mutagenic and carcinogenic effects. This bioactivation process primarily occurs in the liver and involves a two-step enzymatic pathway.

  • N-hydroxylation: The initial and rate-limiting step is the N-hydroxylation of the exocyclic amino group of this compound, catalyzed predominantly by the cytochrome P450 enzyme CYP1A2. This reaction forms the proximate mutagen, N-hydroxy-MeIQx.

  • O-esterification: The N-hydroxy-MeIQx is then further activated by O-esterification, a reaction catalyzed by N-acetyltransferases (NATs), particularly NAT2, or sulfotransferases (SULTs). This step generates a highly reactive nitrenium ion.

The electrophilic nitrenium ion can then covalently bind to DNA, primarily at the C8 position of guanine bases, forming this compound-DNA adducts. These adducts can lead to mutations, chromosomal alterations, and ultimately, the initiation of cancer.

Metabolic Activation Pathway of this compound

MeIQx_Metabolism This compound This compound N_hydroxy_this compound N-hydroxy-MeIQx This compound->N_hydroxy_this compound CYP1A2 (N-hydroxylation) Reactive_Ester Reactive Ester (e.g., N-acetoxy-MeIQx) N_hydroxy_this compound->Reactive_Ester NAT2 / SULTs (O-esterification) Nitrenium_Ion Nitrenium Ion Reactive_Ester->Nitrenium_Ion Spontaneous heterolysis DNA_Adduct This compound-DNA Adduct Nitrenium_Ion->DNA_Adduct Binds to DNA (primarily dG-C8)

Caption: Metabolic activation of this compound to a DNA-reactive species.

Cellular Signaling Pathways Affected by this compound

The formation of this compound-DNA adducts triggers a complex cellular response aimed at repairing the damage and maintaining genomic integrity. If the damage is too extensive to be repaired, these pathways can lead to cell cycle arrest or apoptosis (programmed cell death).

DNA Damage Response (DDR) Pathway

The presence of bulky this compound-DNA adducts can stall DNA replication and transcription, which activates the DNA Damage Response (DDR) pathway.

  • Damage Sensing: The stalled replication forks and DNA adducts are recognized by sensor proteins, primarily the ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) kinases.

  • Signal Transduction: ATM and ATR phosphorylate and activate a cascade of downstream proteins, including the checkpoint kinases CHK1 and CHK2.

  • Effector Activation: Activated checkpoint kinases phosphorylate key effector proteins, such as the tumor suppressor p53.

  • Cellular Outcomes:

    • Cell Cycle Arrest: Activated p53 induces the expression of p21, an inhibitor of cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G1/S or G2/M checkpoints. This provides time for the cell to repair the DNA damage.

    • DNA Repair: The DDR pathway also activates various DNA repair mechanisms, such as nucleotide excision repair (NER), to remove the this compound-DNA adducts.

    • Apoptosis: If the DNA damage is irreparable, sustained activation of p53 can induce apoptosis.

This compound-Induced DNA Damage Response and Apoptosis

DNA_Damage_Response cluster_damage DNA Damage cluster_sensing Damage Sensing & Signaling cluster_outcomes Cellular Outcomes cluster_apoptosis Apoptotic Pathway MeIQx_DNA_Adduct This compound-DNA Adduct ATM_ATR ATM / ATR MeIQx_DNA_Adduct->ATM_ATR activates CHK1_CHK2 CHK1 / CHK2 ATM_ATR->CHK1_CHK2 phosphorylates p53 p53 CHK1_CHK2->p53 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest induces p21 DNA_Repair DNA Repair p53->DNA_Repair activates Apoptosis Apoptosis Bax Bax p53->Bax induces Cytochrome_c Cytochrome c (release from mitochondria) Bax->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Cell_Death Cell Death Caspase3->Cell_Death executes

The Carcinogenic Mechanism of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and fish. Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC), this compound has been demonstrated to be a multi-organ carcinogen in various animal models.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound carcinogenicity, with a focus on its metabolic activation, DNA adduct formation, and subsequent genotoxic effects. Detailed experimental protocols and quantitative data from key studies are presented to serve as a resource for researchers in toxicology, oncology, and drug development.

Metabolic Activation of this compound

The carcinogenicity of this compound is contingent upon its metabolic activation to reactive electrophilic intermediates that can covalently bind to DNA. This process is a multi-step enzymatic cascade primarily occurring in the liver, but also in extrahepatic tissues.[2][3]

The initial and rate-limiting step is the N-hydroxylation of the exocyclic amino group of this compound, predominantly catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2 in the liver.[4][5][6] While CYP1A2 is the primary enzyme for this reaction, extrahepatic CYP1A1 has also been shown to contribute to this compound activation.[2][7] The resulting metabolite is N-hydroxy-MeIQx.

Subsequently, N-hydroxy-MeIQx undergoes further activation through O-esterification by phase II enzymes. N-acetyltransferases (NATs), particularly the polymorphic N-acetyltransferase 2 (NAT2), catalyze the O-acetylation of N-hydroxy-MeIQx to form a highly reactive N-acetoxy-MeIQx ester.[2][5] This ester is unstable and spontaneously decomposes to a highly electrophilic nitrenium ion, which is the ultimate carcinogen that reacts with DNA.[2] Individuals with a "rapid acetylator" NAT2 phenotype may be at a higher risk for this compound-induced cancers due to more efficient activation.[2] Sulfotransferases (SULTs) can also contribute to the O-esterification of N-hydroxy-MeIQx.[5]

Concurrently, detoxification pathways compete with bioactivation. These include direct glucuronidation or sulfation of this compound, as well as ring oxidation at the C-5 position.[1][8] Glucuronidation of N-hydroxy-MeIQx can also serve as a detoxification pathway, leading to its excretion.[5][9]

MeIQx_Metabolic_Activation cluster_activation Bioactivation Pathway cluster_detoxification Detoxification Pathway This compound This compound N_hydroxy_this compound N-hydroxy-MeIQx This compound->N_hydroxy_this compound CYP1A2, CYP1A1 (N-hydroxylation) Detoxification Detoxification Products (Glucuronides, Sulfates) This compound->Detoxification UGTs, SULTs N_acetoxy_this compound N-acetoxy-MeIQx (unstable) N_hydroxy_this compound->N_acetoxy_this compound NAT2, SULTs (O-esterification) N_hydroxy_this compound->Detoxification UGTs Nitrenium_Ion Nitrenium Ion (electrophilic) N_acetoxy_this compound->Nitrenium_Ion Spontaneous decomposition DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Covalent binding

Caption: Metabolic activation and detoxification pathways of this compound.

DNA Adduct Formation and Mutagenesis

The ultimate carcinogenic electrophile of this compound, the nitrenium ion, readily reacts with nucleophilic sites on DNA bases, forming covalent DNA adducts. The primary and most abundant adduct formed by this compound is at the C8 position of guanine, resulting in N-(deoxyguanosin-8-yl)-MeIQx (dG-C8-MeIQx).[2][10][11] A minor adduct at the N2 position of guanine has also been reported.[11]

The formation of these bulky dG-C8-MeIQx adducts distorts the DNA helix, leading to errors during DNA replication and transcription.[10] If not repaired by the nucleotide excision repair (NER) pathway, these adducts can lead to mutations. The characteristic mutational signature of this compound is a G:C to T:A transversion.[12] These mutations can occur in critical genes, such as proto-oncogenes (e.g., ras) and tumor suppressor genes (e.g., p53), initiating the process of carcinogenesis.[1][3] Studies in transgenic mice have shown a strong correlation between this compound-induced DNA adduct levels, mutant frequencies, and tumor development.[2][13]

Carcinogenicity in Animal Models

This compound has been shown to be a potent carcinogen in various animal models, with the target organs varying by species and sex.[1]

Data Presentation

Table 1: Carcinogenicity of this compound in Rodent Models

SpeciesStrainSexRoute of AdministrationDoseDurationTarget Organs and Tumor IncidenceReference
MouseCDF1MaleDiet0.06% (600 ppm)84 weeksHepatocellular carcinomas (43%), Lymphomas and leukemias (significant increase)[14]
MouseCDF1FemaleDiet0.06% (600 ppm)84 weeksHepatocellular carcinomas (91%), Lung tumors (significant increase)[14]
RatF344MaleDiet100 ppm56 weeksLiver adenomas, Skin papillomas[15]
RatF344MaleDiet200 ppm56 weeksHepatocellular carcinomas (45%), Zymbal gland squamous cell carcinomas (10%)[15]
RatF344MaleDiet400 ppm56 weeksHepatocellular carcinomas (94%), Zymbal gland squamous cell carcinomas (56%)[15]
RatF344Male & FemaleDiet--Zymbal gland squamous cell carcinomas[1]
RatF344FemaleDiet--Clitoral gland squamous cell carcinomas[1]

Table 2: Genotoxicity of this compound in gpt delta Transgenic Mice

This compound Dose (ppm in diet)Treatment Durationgpt Mutant Frequency (Fold increase over control)Predominant Mutation TypeFold Increase in G:C to T:A TransversionsReference
312 weeks1.2G:C to T:A1.7[12]
3012 weeks2.3G:C to T:A4.4[12]
30012 weeks8.6G:C to T:A58.2[12]
30078 weeks~20--[12]

Experimental Protocols

In Vivo Carcinogenicity Bioassay in Rats

This protocol is based on the study by Kushida et al. (1994).[15]

  • Animal Model: Male F344 rats, 3 weeks of age.

  • Acclimatization: Animals are acclimatized for 1 week before the start of the experiment.

  • Diet Preparation: this compound is mixed into a basal diet at concentrations of 100, 200, and 400 ppm. A control group receives the basal diet without this compound.

  • Administration: The diets are provided ad libitum to the respective groups of rats for 56 weeks.

  • Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

  • Termination: At the end of the 56-week period, all surviving animals are euthanized.

  • Necropsy and Histopathology: A complete necropsy is performed on all animals. The liver, Zymbal glands, skin, and other major organs are collected, weighed, and fixed in 10% neutral buffered formalin. Tissues are processed for histopathological examination by embedding in paraffin, sectioning, and staining with hematoxylin and eosin.

  • Data Analysis: Tumor incidence in each treatment group is compared to the control group using appropriate statistical methods (e.g., Fisher's exact test).

In Vivo Mutagenicity Assay in Transgenic Mice

This protocol is a generalized representation based on studies using gpt delta and lacI transgenic mice.[12][16]

  • Animal Model: gpt delta or lacI (Big Blue®) transgenic mice.

  • Treatment: this compound is administered in the diet at various concentrations (e.g., 3, 30, 300 ppm) for a specified duration (e.g., 12 weeks).[12][16] Alternatively, a single high dose can be administered by oral gavage.[16]

  • Tissue Collection: After the treatment period, animals are euthanized, and target organs (e.g., liver, colon) are collected and immediately frozen.

  • DNA Extraction: High molecular weight genomic DNA is extracted from the tissues.

  • In Vitro Packaging and Rescue of Transgenes: The genomic DNA is incubated with lambda phage packaging extracts to rescue the transgenes into phage particles.

  • Plating and Mutant Selection: The resulting phage particles are used to infect E. coli. For the gpt assay, the bacteria are plated on medium containing 6-thioguanine to select for gpt mutants. For the lacI assay, mutants are identified by their ability to form plaques on a lawn of E. coli in the presence of a chromogenic substrate (X-gal).

  • Mutant Frequency Calculation: The mutant frequency is calculated as the ratio of the number of mutant plaques to the total number of plaques.

  • Mutation Spectrum Analysis (Optional): DNA from mutant plaques can be isolated, and the transgene can be sequenced to determine the specific type and location of mutations.

Experimental_Workflow cluster_in_vivo In Vivo Phase cluster_analysis Ex Vivo Analysis Animal_Model Animal Model (e.g., F344 Rats, Transgenic Mice) Treatment This compound Administration (Diet or Gavage) Animal_Model->Treatment Monitoring Monitoring and Observation Treatment->Monitoring Termination Euthanasia and Tissue Collection Monitoring->Termination Histopathology Histopathology (for Carcinogenicity) Termination->Histopathology DNA_Extraction Genomic DNA Extraction Termination->DNA_Extraction Data_Analysis Data Analysis (Tumor Incidence, Mutant Frequency) Histopathology->Data_Analysis Mutagenicity_Assay Transgene Rescue and Mutant Selection DNA_Extraction->Mutagenicity_Assay Mutagenicity_Assay->Data_Analysis

Caption: A generalized experimental workflow for studying this compound carcinogenicity.

Cellular Signaling and Other Effects

While the primary mechanism of this compound carcinogenicity is its genotoxicity, other cellular effects may also contribute. This compound has been shown to induce oxidative stress and inflammation, which are known to play roles in carcinogenesis.[3] Furthermore, the specific mutations induced by this compound can activate signaling pathways that promote cell proliferation and survival. For instance, mutations in the ras gene can lead to constitutive activation of the MAPK signaling pathway, driving uncontrolled cell growth.[1]

Conclusion

The carcinogenicity of this compound is a complex, multi-step process initiated by metabolic activation to a reactive electrophile that forms DNA adducts. These adducts, primarily dG-C8-MeIQx, lead to a characteristic mutational signature that can activate oncogenes and inactivate tumor suppressor genes, ultimately resulting in tumor development. The susceptibility to this compound-induced cancer is influenced by inter-individual variations in metabolic enzyme activities, particularly CYP1A2 and NAT2. A thorough understanding of these mechanisms is crucial for assessing the human health risks associated with dietary exposure to this compound and for developing potential strategies for chemoprevention and therapeutic intervention. This guide provides a foundational resource for professionals engaged in research and development in these areas.

References

In-Depth Technical Guide: The Biological Activity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and fish. Classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), this compound has been the subject of extensive research to elucidate its biological activities, particularly its carcinogenic and mutagenic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, including its metabolic activation, genotoxicity, carcinogenicity, and its influence on cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in toxicology, oncology, and drug development.

Introduction

Heterocyclic aromatic amines (HAAs) are a class of chemical compounds that are formed in protein-rich foods during cooking at high temperatures. 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) is one of the most abundant and potent mutagenic HAAs found in the human diet.[1] Its presence in commonly consumed foods has raised concerns about its potential contribution to human cancer risk. Understanding the mechanisms underlying the biological activity of this compound is crucial for risk assessment and the development of potential cancer prevention strategies. This guide summarizes the key findings related to this compound's genotoxicity, carcinogenicity, and its interaction with cellular machinery.

Physicochemical Properties

PropertyValueReference
CAS Number 77500-04-0[2]
Molecular Formula C₁₁H₁₁N₅[3]
Molecular Weight 213.24 g/mol [3]
Appearance Pale orange to brown crystalline solid[3]
Solubility Soluble in dimethyl sulfoxide and methanol[3]

Metabolism and Bioactivation

This compound is a pro-carcinogen that requires metabolic activation to exert its genotoxic effects. The primary pathway for bioactivation involves a two-step process mediated by Phase I and Phase II enzymes.

First, this compound undergoes N-hydroxylation, primarily catalyzed by cytochrome P450 1A2 (CYP1A2), to form the reactive intermediate N-hydroxy-MeIQx.[1][4] This intermediate can then be further activated by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form highly reactive esters. These esters can covalently bind to DNA, forming DNA adducts, which are critical lesions that can lead to mutations and initiate carcinogenesis.[1]

Conversely, this compound can also undergo detoxification through various metabolic pathways, including glucuronidation and sulfation of the parent compound or its hydroxylated metabolites, leading to their excretion.[5]

MeIQx_Metabolism This compound This compound N_hydroxy_this compound N-hydroxy-MeIQx This compound->N_hydroxy_this compound CYP1A2 Detoxified_Metabolites Detoxified Metabolites (Glucuronides, Sulfates) This compound->Detoxified_Metabolites Phase II Enzymes (UGTs, SULTs) Reactive_Esters Reactive Esters (N-acetoxy-MeIQx, N-sulfonyloxy-MeIQx) N_hydroxy_this compound->Reactive_Esters NATs, SULTs N_hydroxy_this compound->Detoxified_Metabolites Phase II Enzymes (UGTs, SULTs) DNA_Adducts DNA Adducts Reactive_Esters->DNA_Adducts Covalent Binding

Figure 1: Metabolic activation and detoxification pathways of this compound.

Genotoxicity

The primary mechanism of this compound-induced genotoxicity is the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, leading to mutations if not properly repaired. The mutagenic potential of this compound has been extensively demonstrated in various in vitro and in vivo systems, most notably in the Ames test using Salmonella typhimurium strains.

Quantitative Data: Genotoxicity
AssaySystemResultReference
Ames TestS. typhimurium TA98Potent mutagen[5]
Chromosomal AberrationsMammalian cell linesInduced[5]
Sister Chromatid ExchangeHuman lymphocytes in vitroInduced[5]

Carcinogenicity

The carcinogenic activity of this compound has been established in several animal models. Oral administration of this compound in the diet has been shown to induce tumors in multiple organs in both mice and rats.

Quantitative Data: Carcinogenicity in Rodents

Table 1: Tumor Incidence in F344 Male Rats Fed this compound for 56 Weeks [6]

Dietary Concentration (ppm)Hepatocellular Carcinoma Incidence (%)Zymbal Gland Squamous Cell Carcinoma Incidence (%)
10000
2004510
4009456

Table 2: Tumor Incidence in CDF1 Mice Fed 0.06% this compound for 84 Weeks [5]

SexLiver Tumor Incidence (%)Lung Tumor Incidence (%)Lymphomas and Leukemias Incidence (%)
Male43Not significantly increasedSignificantly increased
Female91Significantly increasedSignificantly increased

Cellular Signaling Pathways

The genotoxic stress induced by this compound-DNA adducts can trigger various cellular signaling pathways, including those involved in cell cycle regulation, apoptosis, and DNA damage response.

Cell Cycle Regulation

As a DNA-damaging agent, this compound has the potential to activate cell cycle checkpoints, leading to cell cycle arrest. This provides the cell with time to repair the DNA damage before entering mitosis. While specific studies detailing the effects of this compound on cell cycle-related proteins are limited, it is hypothesized that the p53 tumor suppressor protein plays a role in this process. One study in heterozygous p53-deficient mice, however, did not find increased susceptibility to this compound carcinogenicity, suggesting a complex role for p53 in the response to this compound.[7]

Apoptosis

Persistent or irreparable DNA damage can trigger programmed cell death, or apoptosis, as a mechanism to eliminate potentially cancerous cells. The involvement of this compound in inducing apoptosis is an area of ongoing research. It is plausible that this compound-induced DNA damage activates the intrinsic apoptotic pathway, which involves the Bcl-2 family of proteins and the release of cytochrome c from the mitochondria, leading to the activation of caspases.

Apoptosis_Pathway This compound This compound Exposure DNA_Damage DNA Damage (Adducts) This compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibition Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 2: Hypothetical intrinsic apoptosis pathway induced by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis. Chronic exposure to carcinogens can lead to the dysregulation of this pathway. While direct evidence of this compound's impact on the MAPK pathway is not extensively documented, it is a plausible area of investigation given the cellular stress induced by this compound.

Experimental Protocols

Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-). The test measures the ability of a chemical to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.

Protocol Outline:

  • Preparation of Tester Strains: Culture the appropriate S. typhimurium tester strain (e.g., TA98 for frameshift mutagens) overnight in nutrient broth.

  • Metabolic Activation: Prepare an S9 fraction from the livers of Aroclor 1254-induced rats to provide metabolic enzymes necessary for the activation of pro-mutagens like this compound.

  • Plate Incorporation Assay:

    • To a tube containing molten top agar, add the bacterial culture, the test compound (this compound dissolved in a suitable solvent like DMSO), and the S9 mix (if required).

    • Pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Measurement of this compound-DNA Adducts by LC-MS/MS

Principle: This method allows for the sensitive and specific quantification of this compound-DNA adducts in biological samples.

Protocol Outline:

  • DNA Isolation: Isolate genomic DNA from tissues or cells exposed to this compound using standard phenol-chloroform extraction or commercial kits.

  • DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • Sample Cleanup: Purify the nucleoside digest using solid-phase extraction (SPE) to remove interfering substances.

  • LC-MS/MS Analysis:

    • Separate the nucleosides using reverse-phase high-performance liquid chromatography (HPLC).

    • Detect and quantify the this compound-deoxyguanosine adducts using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

  • Quantification: Use a stable isotope-labeled internal standard of the this compound-DNA adduct to accurately quantify the adduct levels in the sample.

Western Blot Analysis for Apoptosis-Related Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate.

Protocol Outline:

  • Cell Lysis: Lyse cells treated with this compound in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the apoptosis-related protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

Principle: This technique measures the DNA content of individual cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol Outline:

  • Cell Preparation: Harvest cells treated with this compound and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a fluorescent DNA-binding dye such as propidium iodide (PI) or DAPI. The staining solution should also contain RNase to prevent staining of double-stranded RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content.

  • Data Analysis: Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

CellCycle_Workflow cluster_0 Cell Preparation and Staining cluster_1 Flow Cytometry and Analysis Cell_Culture Cell Culture with This compound Treatment Harvesting Harvest and Wash Cells Cell_Culture->Harvesting Fixation Fixation (e.g., 70% Ethanol) Harvesting->Fixation Staining Stain with PI/RNase Fixation->Staining Flow_Cytometer Acquire Data on Flow Cytometer Staining->Flow_Cytometer Histogram Generate DNA Content Histogram Flow_Cytometer->Histogram Analysis Analyze Cell Cycle Distribution Histogram->Analysis

Figure 3: Experimental workflow for cell cycle analysis by flow cytometry.

Conclusion

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) is a potent mutagen and carcinogen that poses a potential health risk to humans through dietary exposure. Its biological activity is primarily driven by its metabolic activation to reactive intermediates that form DNA adducts, leading to genotoxicity and carcinogenicity. While the carcinogenic effects of this compound are well-documented in animal models, further research is needed to fully elucidate the specific signaling pathways that are dysregulated by this compound and to translate these findings to human health risk assessment. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into the complex biological activities of this compound.

References

MeIQx and Cancer Risk: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the current scientific literature on the carcinogenic potential of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a heterocyclic aromatic amine formed during the cooking of meat. We will explore its mechanisms of action, summarize epidemiological and experimental evidence linking it to various cancers, detail key experimental protocols, and visualize implicated signaling pathways.

Introduction to this compound and its Carcinogenic Potential

This compound is a prominent member of the heterocyclic aromatic amine (HAA) family, compounds that are formed when muscle meats are cooked at high temperatures. Its widespread presence in the Western diet has raised significant public health concerns due to its potent mutagenic and carcinogenic properties demonstrated in numerous experimental studies. Upon ingestion, this compound undergoes metabolic activation, primarily by cytochrome P450 enzymes in the liver, to form reactive intermediates that can bind to DNA, forming DNA adducts. These adducts can lead to genetic mutations and chromosomal alterations, initiating the process of carcinogenesis.

Quantitative Data on this compound and Cancer Risk

The association between this compound intake and cancer risk has been investigated in various epidemiological and experimental studies. The following tables summarize the key quantitative findings.

Table 1: Epidemiological Studies on this compound Intake and Cancer Risk

Cancer TypeStudy PopulationExposure AssessmentKey Findings (Odds Ratio/Relative Risk)Reference
Colorectal Adenoma3,455 cases, 3,550 controlsFood Frequency QuestionnaireOR = 1.5 for highest vs. lowest quintile of this compound intake
Colorectal Cancer1,033 cases, 1,033 controlsFood Frequency QuestionnaireOR = 2.01 for highest vs. lowest quartile of this compound intake in women
Prostate Cancer1,467 cases, 4,687 controlsFood Frequency QuestionnaireRR = 1.3 for highest vs. lowest quintile of this compound intake
Breast Cancer1,508 cases, 1,556 controlsFood Frequency QuestionnaireOR = 1.9 for highest vs. lowest quartile of this compound intake
Kidney Cancer495 cases, 516 controlsFood Frequency QuestionnaireOR = 2.1 for highest vs. lowest tertile of this compound intake

Table 2: Carcinogenicity of this compound in Animal Models

Animal ModelRoute of AdministrationDoseTumor IncidenceReference
Male F344 RatsOral400 ppm in diet85% liver tumors, 45% Zymbal's gland tumors
Female F344 RatsOral400 ppm in diet95% liver tumors, 30% clitoral gland tumors
Male CDF1 MiceOral600 ppm in diet88% liver tumors, 20% lung tumors
Cynomolgus MonkeysOral10 and 20 mg/kg body weightHepatocellular carcinoma

Key Experimental Protocols

Understanding the methodologies used to study this compound is crucial for interpreting the data. Below are detailed protocols for key experimental approaches.

3.1. In Vivo Carcinogenicity Bioassay in Rats

  • Animal Model: Male and female Fischer 344 (F344) rats, 5 weeks of age.

  • Acclimatization: Animals are acclimatized for one week prior to the start of the experiment.

  • Diet: AIN-76A diet supplemented with this compound at concentrations of 0, 100, or 400 ppm.

  • Administration: this compound is administered orally via the diet for 96 weeks.

  • Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.

  • Termination: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed, and all organs are examined macroscopically.

  • Histopathology: Organs and any observed lesions are collected, fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination.

  • Data Analysis: Tumor incidence between the control and this compound-treated groups is compared using statistical methods such as the Fisher's exact test.

3.2. DNA Adduct Formation Analysis by 32P-Postlabeling

  • Sample Preparation: DNA is isolated from the liver or other target tissues of animals treated with this compound.

  • DNA Digestion: DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: this compound-DNA adducts are enriched using nuclease P1 digestion, which removes normal nucleotides.

  • 32P-Labeling: The remaining adducts are radiolabeled at the 5'-hydroxyl group with [γ-32P]ATP by T4 polynucleotide kinase.

  • Chromatography: The 32P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).

  • Detection and Quantification: The TLC plates are autoradiographed, and the radioactive spots corresponding to this compound-DNA adducts are excised and quantified by scintillation counting.

  • Data Analysis: Adduct levels are expressed as relative adduct labeling (RAL), which represents the number of adducts per 10^7-10^9 normal nucleotides.

Signaling Pathways and Mechanisms of Action

This compound exerts its carcinogenic effects through a multi-step process involving metabolic activation, DNA adduct formation, and the subsequent disruption of key cellular signaling pathways.

4.1. Metabolic Activation of this compound

The metabolic activation of this compound is a critical initial step in its carcinogenic pathway.

MeIQx_Metabolic_Activation cluster_activation Metabolic Activation cluster_carcinogenesis Carcinogenesis This compound This compound N_OH_this compound N-hydroxy-MeIQx This compound->N_OH_this compound CYP1A2 Esterified_this compound O-acetyl- or O-sulfonyl-MeIQx (Reactive Ester) N_OH_this compound->Esterified_this compound NAT2 / SULTs DNA_Adducts This compound-DNA Adducts Esterified_this compound->DNA_Adducts Covalent Binding Mutation Mutation DNA_Adducts->Mutation Cancer Cancer Mutation->Cancer

Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.

4.2. This compound and Colorectal Cancer Signaling

In colorectal cancer, this compound-induced mutations often target genes involved in the Wnt/β-catenin signaling pathway, such as the Apc gene.

MeIQx_Colorectal_Cancer This compound This compound Exposure DNA_Adducts DNA Adducts in Colon Epithelium This compound->DNA_Adducts Apc_Mutation Mutation in Apc Gene DNA_Adducts->Apc_Mutation Apc_Inactivation Inactive APC Protein Apc_Mutation->Apc_Inactivation Beta_Catenin β-catenin Accumulation Apc_Inactivation->Beta_Catenin TCF_LEF TCF/LEF Activation Beta_Catenin->TCF_LEF Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression Cell_Proliferation Increased Cell Proliferation Gene_Expression->Cell_Proliferation Tumor_Formation Colon Tumor Formation Cell_Proliferation->Tumor_Formation

Caption: this compound-induced signaling cascade in colorectal carcinogenesis.

Conclusion and Future Directions

The evidence strongly indicates that this compound is a potent mutagen and carcinogen, with both epidemiological and experimental studies supporting its role in the development of various cancers. The mechanisms of this compound-induced carcinogenesis are complex, involving metabolic activation, DNA adduct formation, and the deregulation of critical cellular signaling pathways.

For drug development professionals, understanding these pathways is crucial for identifying potential targets for chemoprevention and therapy. Future research should focus on:

  • Developing more precise biomarkers of this compound exposure and cancer risk.

  • Identifying genetic polymorphisms that modulate susceptibility to this compound-induced carcinogenesis.

  • Discovering and developing novel inhibitors of this compound metabolic activation or enhancers of its detoxification.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals working to mitigate the cancer risks associated with this compound and other dietary carcinogens.

MeIQx: A Comprehensive Technical Guide to Safety and Handling in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) is a heterocyclic aromatic amine (HAA) formed during the cooking of meat and fish at high temperatures. It is a potent mutagen and is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans"[1]. Due to its genotoxic nature, stringent safety and handling precautions are imperative when working with this compound in a laboratory setting. This guide provides an in-depth overview of the essential safety protocols, experimental procedures, and toxicological data for this compound to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Toxicological and Safety Data

A thorough understanding of the toxicological and safety profile of this compound is fundamental to its safe handling. The following tables summarize key quantitative data.

Identifier Value
CAS Number 77500-04-0[2][3]
Molecular Formula C11H11N5[2]
Molecular Weight 213.2 g/mol [2]
Appearance Solid[2]
Solubility Slightly soluble in methanol and DMSO[2]
Storage -20°C as a solid[2]
Hazard Classification (GHS) Precautionary Statements
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.P270: Do not eat, drink or smoke when using this product.
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.P273: Avoid release to the environment.
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330: Rinse mouth.
P391: Collect spillage.
P501: Dispose of contents/ container to an approved waste disposal plant.

Data sourced from available Material Safety Data Sheets.

Metabolic Activation and Signaling Pathway

This compound is a procarcinogen that requires metabolic activation to exert its genotoxic effects. The primary pathway involves N-hydroxylation by cytochrome P450 enzymes, particularly CYP1A2, followed by O-acetylation by N-acetyltransferase 2 (NAT2). The resulting reactive intermediate can form DNA adducts, leading to mutations and potentially initiating carcinogenesis.

MeIQx_Metabolic_Pathway cluster_activation Bioactivation Pathway cluster_detoxification Detoxification Pathway This compound This compound N_hydroxy_this compound N-hydroxy-MeIQx (Reactive Intermediate) This compound->N_hydroxy_this compound CYP1A2 (N-hydroxylation) Detox_Metabolites Detoxified Metabolites This compound->Detox_Metabolites Glucuronidation, Sulfation DNA_Adducts DNA Adducts N_hydroxy_this compound->DNA_Adducts NAT2 (O-acetylation) Mutation Mutation DNA_Adducts->Mutation Cancer Cancer Mutation->Cancer

Caption: Metabolic activation and detoxification pathways of this compound.

Experimental Protocols

Adherence to strict protocols is crucial when handling this compound. The following are detailed methodologies for key laboratory procedures.

General Handling Precautions

A designated area, such as a chemical fume hood, should be exclusively used for all work with this compound. Access to this area should be restricted.

Safe_Handling_Workflow start Start: Prepare for this compound Handling ppe Don Appropriate PPE: - Lab coat (disposable preferred) - Double nitrile gloves - Safety goggles with side shields start->ppe hood Work exclusively within a certified chemical fume hood ppe->hood weighing Weighing: - Use an analytical balance inside the hood. - Tare a sealed container before adding this compound. hood->weighing dissolving Dissolving: - Add solvent to the sealed container. - Use a vortex mixer with caution to avoid aerosols. weighing->dissolving handling Handling Solutions: - Use positive displacement pipettes. - Avoid creating aerosols. dissolving->handling decon Decontamination handling->decon end End of Procedure waste Waste Disposal decon->waste waste->end

Caption: General workflow for safely handling this compound in a laboratory setting.

Preparation of Stock Solutions

Due to its limited solubility, careful selection of solvents is necessary.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Methanol, anhydrous

  • Sterile, amber vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Positive displacement pipettes

Procedure:

  • Tare a sterile, amber vial on an analytical balance inside a chemical fume hood.

  • Carefully add the desired amount of this compound powder to the vial and record the weight.

  • Using a positive displacement pipette, add the appropriate volume of DMSO or methanol to achieve the desired stock concentration. This compound is slightly soluble in these solvents[2]. For in vivo studies, co-solvents such as PEG300 and Tween-80 may be required to improve solubility[1].

  • Securely cap the vial and vortex gently until the this compound is completely dissolved.

  • Store the stock solution at -20°C, protected from light. Stock solutions in DMSO are typically stable for extended periods when stored properly.

Decontamination Procedures

All surfaces and equipment potentially contaminated with this compound must be decontaminated.

Materials:

  • 5% sodium hypochlorite solution (freshly prepared)

  • 70% ethanol

  • Absorbent pads

  • Designated waste bags for carcinogenic materials

Procedure:

  • Wipe down all work surfaces within the chemical fume hood with absorbent pads soaked in 5% sodium hypochlorite solution. Allow a contact time of at least 15 minutes.

  • Follow with a wipe-down using 70% ethanol to remove the bleach residue.

  • All disposable materials, including gloves, lab coats, and absorbent pads, should be placed in a designated, sealed waste bag for carcinogenic materials.

  • Non-disposable equipment should be thoroughly rinsed with a suitable solvent (e.g., methanol) in the fume hood, with the rinsate collected as hazardous waste.

Waste Disposal

All this compound waste, including unused stock solutions, contaminated labware, and personal protective equipment (PPE), must be disposed of as hazardous chemical waste.

Procedure:

  • Collect all solid waste in a clearly labeled, puncture-resistant container designated for carcinogenic waste.

  • Collect all liquid waste in a sealed, labeled, and compatible container.

  • Follow your institution's specific guidelines for the disposal of carcinogenic waste. Do not dispose of this compound down the drain or in the regular trash.

Logical Relationships in Safety Precautions

The safety precautions for handling this compound are interconnected, forming a comprehensive safety net.

Safety_Precautions cluster_personnel Personnel Protection cluster_engineering Engineering Controls cluster_procedural Procedural Controls ppe Personal Protective Equipment (Gloves, Gown, Goggles) hood Chemical Fume Hood ppe->hood training Proper Training training->ppe training->hood designated_area Designated Work Area training->designated_area waste_disposal Proper Waste Disposal training->waste_disposal decontamination Decontamination Protocol training->decontamination spill_response Spill Response Plan training->spill_response hood->designated_area hood->waste_disposal designated_area->decontamination decontamination->waste_disposal

Caption: Interrelationship of safety precautions for handling this compound.

Conclusion

This compound is a valuable tool in cancer research, but its inherent hazards demand the utmost respect and caution. By implementing the comprehensive safety and handling protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Strict adherence to these guidelines, in conjunction with institution-specific safety procedures, is paramount for all personnel working with this potent mutagen and potential carcinogen.

References

An In-depth Technical Guide to the Solubility and Stability of MeIQx in Different Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a heterocyclic amine of significant interest in toxicology and drug development. This document summarizes key data, outlines experimental protocols, and visualizes the critical metabolic pathway of this compound.

Solubility of this compound

Data Presentation: Solubility of this compound
Solvent/SystemSolubilityReference/Source
MethanolSoluble / Slightly Soluble[1][2][3]
Dimethyl Sulfoxide (DMSO)Soluble / Slightly Soluble[1][2][3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[4]
WaterSparingly soluble (in cold, dilute aqueous solutions)[1]

Note: "Slightly soluble" is a qualitative term and the exact concentration can vary. The provided data in mixed solvent systems indicates that solubility can be significantly enhanced for in vivo studies.

Stability of this compound

The stability of this compound under various conditions is crucial for accurate experimental results and for understanding its persistence and degradation pathways.

Data Presentation: Stability of this compound
ConditionStability ProfileReference/Source
Storage (Solid) Stable for ≥ 4 years at -20°C.[2]
pH Stable under moderately acidic and alkaline conditions.[1]
Aqueous Solution Stable in cold, dilute aqueous solutions when protected from light.[1]
Light Exposure Protection from light is recommended for solutions to prevent potential photodegradation.[1]
Reactivity Rapidly degraded by dilute hypochlorite. Not deaminated by weakly acidic nitrite solutions.[1]
Storage in DMSO (General) Studies on a large set of compounds stored in DMSO at room temperature showed that 8% were lost after 3 months, 17% after 6 months, and 48% after 1 year.[5] However, another study on a diverse set of compounds in DMSO at 40°C showed most were stable for 15 weeks, with water content being a more significant factor for degradation than oxygen.[6]
Storage in Methanol (General) Methanol can lead to the formation of formaldehyde in the presence of liver microsomes, which can react with certain compounds, potentially leading to an overestimation of metabolic instability.[7]

Experimental Protocols

Detailed, standardized protocols for determining the solubility and stability of this compound are not explicitly published. However, established methodologies for chemical compounds can be adapted.

Protocol for Solubility Determination (Adapted from OECD Guideline 105)

This protocol outlines a general method for determining the solubility of a chemical substance in various solvents, which can be adapted for this compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a given temperature.

Materials:

  • This compound (of known purity)

  • Solvents of interest (e.g., methanol, DMSO, water, ethanol, acetonitrile)

  • Analytical balance

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a vial. The exact amount should be more than what is expected to dissolve.

  • Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Preparation: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a syringe filter.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the filtered sample solution by HPLC. A reverse-phase C18 column is often suitable for heterocyclic amines. The mobile phase composition should be optimized to achieve good peak shape and separation.

    • Construct a calibration curve from the peak areas of the standard solutions.

    • Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.

  • Data Reporting: Report the solubility as mg/mL or mol/L at the specified temperature.

Experimental Workflow: Solubility Determination

G A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Centrifuge to separate solid and liquid phases B->C D Filter supernatant C->D E Analyze by HPLC D->E H Determine solubility E->H F Prepare standard solutions G Construct calibration curve F->G G->H

Caption: Workflow for determining the solubility of this compound.

Protocol for Stability Assessment (Adapted from ICH Q1A Guideline)

This protocol provides a framework for a stability-indicating assay to assess the stability of this compound in different solvents.

Objective: To evaluate the stability of this compound in a specific solvent under defined storage conditions (e.g., temperature, light).

Materials:

  • This compound stock solution of known concentration in the solvent of interest.

  • Storage chambers/incubators at controlled temperatures (e.g., 4 °C, 25 °C, 40 °C).

  • Light source for photostability testing (optional).

  • LC-MS system for separation and identification of degradation products.

Procedure:

  • Sample Preparation: Prepare multiple aliquots of the this compound solution in tightly sealed, light-protected vials.

  • Storage: Store the vials under the desired conditions. For example:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

    • Refrigerated: 4 °C ± 2 °C

  • Time Points: Withdraw aliquots for analysis at predetermined time points (e.g., 0, 1, 2, 4 weeks, and then monthly).

  • Analysis:

    • Analyze the samples using a stability-indicating LC-MS method. The method should be capable of separating this compound from its potential degradation products.

    • Quantify the remaining concentration of this compound at each time point against a freshly prepared standard.

    • Monitor for the appearance of new peaks, which may correspond to degradation products. Mass spectrometry can be used to identify these products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each storage condition.

    • Determine the degradation rate and the shelf-life (e.g., the time it takes for the concentration to decrease by 10%).

Experimental Workflow: Stability Assessment

G A Prepare this compound solution B Store aliquots under different conditions (temperature, light) A->B C Analyze samples at specific time points using LC-MS B->C t=0, 1, 2, 4... weeks D Quantify remaining this compound C->D E Identify degradation products C->E F Determine degradation kinetics and shelf-life D->F E->F

Caption: Workflow for assessing the stability of this compound.

Metabolic Pathway of this compound

The carcinogenicity of this compound is attributed to its metabolic activation into reactive species that can form DNA adducts. The primary pathway involves cytochrome P450 enzymes (specifically CYP1A2) and N-acetyltransferases (NAT2).

Signaling Pathway: this compound Metabolic Activation

G cluster_bioactivation Bioactivation Pathway This compound This compound N_OH_this compound N-hydroxy-MeIQx This compound->N_OH_this compound CYP1A2 N_acetoxy_this compound N-acetoxy-MeIQx (Reactive Ester) N_OH_this compound->N_acetoxy_this compound NAT2 DNA_adducts DNA Adducts N_acetoxy_this compound->DNA_adducts Genotoxicity

Caption: Metabolic activation pathway of this compound leading to genotoxicity.

This guide provides a foundational understanding of the solubility and stability of this compound. For specific research or drug development applications, it is highly recommended to perform in-house, quantitative measurements under the exact conditions of intended use.

References

A Technical Guide to the In Vitro Genotoxic Effects of MeIQx

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline, commonly known as MeIQx, is a prominent member of the heterocyclic aromatic amine (HAA) family of compounds.[1][2] These compounds are formed during the high-temperature cooking of protein-rich foods such as meat and fish.[1][3] this compound is one of the most abundant and potent mutagens found in the Western diet and is classified as a Group 2B carcinogen, possibly carcinogenic to humans, by the International Agency for Research on Cancer (IARC).[2][4][5] Epidemiological and experimental studies have suggested a link between the consumption of well-done cooked meats and an increased risk for various cancers, including colorectal, breast, and prostate cancer.[2][4][6]

The carcinogenicity of this compound is fundamentally linked to its ability to induce genetic damage, a property known as genotoxicity.[5] However, this compound is a pro-carcinogen, meaning it is not directly reactive with DNA. It requires metabolic activation by cellular enzymes to be converted into a genotoxic species.[1][5][7] This guide provides an in-depth overview of the in vitro genotoxic effects of this compound, detailing its metabolic activation pathways, the specific types of genetic damage it induces, and the standard experimental protocols used for its assessment.

Metabolic Activation: The Prerequisite for Genotoxicity

The transformation of this compound from a relatively inert compound into a highly reactive electrophile is a multi-step process primarily involving Phase I and Phase II metabolic enzymes. This bioactivation is essential for its ability to bind to DNA and initiate the cascade of events leading to mutation and potential carcinogenesis.

The activation pathway proceeds as follows:

  • N-hydroxylation: The initial and rate-limiting step is the N-oxidation of the exocyclic amino group of this compound, catalyzed by cytochrome P450 (CYP) enzymes.[4] In hepatic tissues, CYP1A2 is the primary enzyme responsible for this conversion, while extrahepatic tissues may utilize CYP1A1.[4][8][9] This reaction produces the proximate carcinogen, 2-(hydroxyamino)-3,8-dimethylimidazo[4,5-f]quinoxaline (N-hydroxy-MeIQx).

  • O-Esterification: The N-hydroxy-MeIQx metabolite is then further activated through O-esterification by Phase II enzymes, such as N-acetyltransferase 2 (NAT2) or sulfotransferases (SULTs).[3][4][8] NAT2 catalyzes O-acetylation to form a highly unstable N-acetoxy-MeIQx ester, while SULTs can produce a sulfonyloxy-ester. These esters readily undergo heterolytic cleavage to form a highly electrophilic nitrenium ion, which is the ultimate carcinogen that reacts with DNA.[4]

The efficiency of this bioactivation pathway, particularly the activity of CYP1A2 and NAT2, can significantly influence an individual's susceptibility to the genotoxic effects of this compound.[4]

Metabolic_Activation_of_this compound This compound This compound (Pro-carcinogen) N_OH_this compound N-hydroxy-MeIQx (Proximate Carcinogen) This compound->N_OH_this compound CYP1A2 / CYP1A1 (N-hydroxylation) Reactive_Ester N-acetoxy-MeIQx (Unstable Ester) N_OH_this compound->Reactive_Ester NAT2 (O-acetylation) Nitrenium_Ion Electrophilic Nitrenium Ion Reactive_Ester->Nitrenium_Ion Spontaneous Heterolysis DNA_Adduct DNA Adducts Nitrenium_Ion->DNA_Adduct

Caption: Metabolic activation pathway of this compound.

Mechanisms of Genotoxicity and Assessment Methods

The ultimate electrophilic metabolite of this compound inflicts damage upon the genome through several mechanisms, which can be detected and quantified using a battery of in vitro genotoxicity assays.

DNA Adduct Formation

The covalent binding of the this compound nitrenium ion to DNA is the critical initiating event in its genotoxic mechanism.[1]

  • Primary Adduct: The predominant DNA lesion formed is at the C8 position of guanine, resulting in the N-(deoxyguanosin-8-yl)-MeIQx (dG-C8-MeIQx) adduct.[1][4][6]

  • Minor Adduct: A less frequent adduct has also been identified at the N² position of guanine.[1][6]

These bulky adducts distort the DNA helix, interfering with DNA replication and transcription, and can lead to mutations if not removed by cellular DNA repair mechanisms. The level of DNA adduct formation is directly correlated with the mutagenic potency of this compound.[4] Studies using Chinese Hamster Ovary (CHO) cells engineered to express human metabolic enzymes demonstrate a clear dose-dependent increase in dG-C8-MeIQx adducts, with levels being significantly higher in cells expressing both CYP1A1 and the rapid acetylator NAT2*4 allele.[4]

Table 1: this compound-Induced DNA Adduct Levels in Engineered CHO Cells

Cell Line Configuration This compound Conc. (µM) dG-C8-MeIQx Adducts / 10⁸ Nucleotides (Mean ± SD)
UV5/CYP1A1 10 0.2 ± 0.1
30 0.5 ± 0.2
100 1.1 ± 0.3
UV5/CYP1A1/NAT25B (Slow) 10 0.8 ± 0.2
30 1.9 ± 0.5
100 4.5 ± 1.1
UV5/CYP1A1/NAT24 (Rapid) 10 3.1 ± 0.8
30 9.8 ± 2.5
100 25.6 ± 6.4

Data synthesized from studies on nucleotide excision repair-deficient CHO cells.[4]

Mutagenicity: The Ames Test

The Ames test is a bacterial reverse mutation assay widely used to assess the mutagenic potential of chemical compounds.[10] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. A mutagenic substance can cause a reverse mutation in the histidine gene, restoring its function and allowing the bacteria to grow into visible colonies.

This compound is a potent mutagen in the Ames test, but its activity is strictly dependent on the presence of an external metabolic activation system, typically a rat liver homogenate fraction called S9 mix, which contains the necessary CYP enzymes.[8][11] In the absence of the S9 mix, this compound shows no significant mutagenic activity.[11]

Table 2: Mutagenicity of this compound in Salmonella typhimurium TA98 (Ames Test)

Compound Concentration (per plate) Metabolic Activation (S9) Revertant Colonies (Mean ± SD)
Vehicle Control - Absent 25 ± 4
- Present 35 ± 5
This compound 0.01 µg Present 250 ± 15
0.03 µg Present 980 ± 20
0.1 µg Present 2150 ± 45
This compound 0.1 µg Absent 28 ± 6

Data are representative of typical results obtained in the Ames test.[11]

  • Preparation: Strains of Salmonella typhimurium (e.g., TA98, TA100) are grown overnight in nutrient broth. The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO).

  • Metabolic Activation: If required, the S9 fraction, supplemented with co-factors (e.g., NADP, G6P), is prepared and kept on ice.

  • Exposure: In a sterile tube, 0.1 mL of the bacterial culture is mixed with various concentrations of the this compound solution (or a vehicle control) and 0.5 mL of the S9 mix (or buffer if testing without activation).

  • Plating: 2.0 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) is added to the tube. The contents are briefly vortexed and immediately poured onto the surface of a minimal glucose agar plate.[12]

  • Incubation: The plates are inverted and incubated at 37°C for 48-72 hours.[12]

  • Scoring: The number of visible revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in revertant colonies compared to the control.[12]

Ames_Test_Workflow cluster_prep Preparation cluster_exp Exposure & Plating cluster_analysis Incubation & Analysis p1 Grow S. typhimurium overnight culture e1 Combine bacteria, this compound, and S9 mix in a tube p1->e1 p2 Prepare this compound dilutions and S9 mix p2->e1 e2 Add molten top agar e1->e2 e3 Pour mixture onto minimal glucose agar plate e2->e3 a1 Incubate plates at 37°C for 48-72h e3->a1 a2 Count revertant colonies a1->a2 a3 Analyze dose-response relationship a2->a3 Comet_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_process Lysis & Electrophoresis cluster_analysis Staining & Analysis p1 Culture and treat cells with this compound p2 Harvest cells and embed in agarose on slide p1->p2 e1 Immerse slide in lysis solution p2->e1 e2 Place in alkaline buffer to unwind DNA e1->e2 e3 Perform electrophoresis e2->e3 a1 Neutralize and stain DNA with fluorescent dye e3->a1 a2 Visualize comets with fluorescence microscope a1->a2 a3 Quantify DNA damage (e.g., % Tail DNA) a2->a3 Micronucleus_Assay_Workflow cluster_prep Cell Treatment cluster_process Harvest & Slide Preparation cluster_analysis Scoring & Analysis p1 Culture cells and treat with this compound p2 Add Cytochalasin B to block cytokinesis p1->p2 e1 Incubate to allow for nuclear division p2->e1 e2 Harvest cells and treat with hypotonic solution e1->e2 e3 Fix cells and prepare microscope slides e2->e3 a1 Stain slides with a DNA-specific stain e3->a1 a2 Score frequency of micronuclei in binucleated cells a1->a2 a3 Analyze for a significant, dose-related increase a2->a3 Cellular_Outcomes cluster_response Cellular Response cluster_outcomes Potential Fates Adduct This compound-DNA Adduct (e.g., dG-C8-MeIQx) Repair DNA Repair Pathways (e.g., NER) Adduct->Repair Replication DNA Replication Adduct->Replication Success Successful Repair (No Mutation) Repair->Success Mutation Replication Error (Mutation) Replication->Mutation mis-pairing Apoptosis Apoptosis / Cell Cycle Arrest Replication->Apoptosis replication fork stall

References

Methodological & Application

Application Note: Quantitative Determination of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in Food Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a heterocyclic aromatic amine (HAA) formed in protein-rich foods, such as meat and fish, during high-temperature cooking processes.[1][2] Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC), this compound is a mutagenic compound that has been linked to various cancers in experimental studies.[1][2] Due to its potential health risks, sensitive and reliable analytical methods are required for the accurate quantification of this compound in various food matrices to assess dietary exposure and ensure food safety.

This application note provides a detailed protocol for the extraction, purification, and quantification of this compound in food samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard ensures high accuracy and precision.[3]

Principle of the Method

The method involves the extraction of this compound from a homogenized food sample, followed by a multi-step purification process to remove interfering matrix components. Solid-phase extraction (SPE) is a critical cleanup step that concentrates the analyte of interest.[4][5] Quantification is achieved by LC-MS/MS, which offers high selectivity and sensitivity. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both this compound and its isotopically labeled internal standard are monitored for definitive identification and accurate measurement.[3][6]

Experimental Protocols

Materials and Reagents
  • Standards: this compound (CAS No. 77500-04-0) and this compound-d3 (isotopically labeled internal standard)[3][7]

  • Solvents (HPLC or MS grade): Methanol, Acetonitrile, Water[7]

  • Reagents: Ammonium formate, Acetic acid, Sodium hydroxide (NaOH), Hydrochloric acid (HCl)[3][7]

  • Solid-Phase Extraction (SPE) Cartridges: Cation exchange cartridges (e.g., Oasis MCX) or polymer-based cartridges (e.g., Oasis HLB)[3][5]

  • Sample Preparation: Homogenizer/blender, Centrifuge, pH meter, Evaporator (e.g., nitrogen evaporator)

Sample Preparation and Extraction
  • Homogenization: Weigh approximately 3-5 grams of the cooked food sample and homogenize it until a uniform consistency is achieved.[7][8]

  • Spiking: Add a known amount of the this compound-d3 internal standard solution to the homogenized sample to ensure accurate quantification and account for extraction losses.[3]

  • Alkaline Hydrolysis (for meat samples):

    • To the homogenate, add 1 M NaOH solution.[4]

    • Incubate the mixture to hydrolyze the sample matrix, which aids in the release of bound analytes.

    • Cool the sample and neutralize the pH to approximately 7.0 using HCl.[7]

  • Liquid-Solid Extraction:

    • Add acetonitrile to the neutralized homogenate.[3]

    • Vortex or shake vigorously for 15-20 minutes.

    • Centrifuge at high speed (e.g., 6000 x g) for 15 minutes to separate the solid and liquid phases.[7]

    • Collect the supernatant (liquid layer). Repeat the extraction on the remaining pellet and combine the supernatants.[7]

Solid-Phase Extraction (SPE) Cleanup

The SPE procedure is crucial for removing matrix components like lipids and pigments that can interfere with LC-MS/MS analysis.[3]

  • Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by ultrapure water through it.

  • Sample Loading: Load the extracted sample supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences while retaining this compound.

  • Elution: Elute the this compound and the internal standard from the cartridge using a stronger, basic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.[3]

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3 µm).[6]

  • Mobile Phase:

    • A: 30 mM Ammonium formate in water (pH adjusted to 3.7 with acetic acid)[3]

    • B: Acetonitrile

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute this compound.

  • Flow Rate: 0.25 mL/min.[3]

  • Injection Volume: 5 µL.[3]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.[3]

  • Ion Source Parameters:

    • Ionspray Voltage: 5500 V[3]

    • Temperature: 550 °C[3]

    • Curtain Gas: 25 psi[3]

    • Nebulizing Gas (Gas 1): 50 psi[3]

    • Heating Gas (Gas 2): 50 psi[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM). Optimized MRM transitions for this compound and this compound-d3 should be used for quantification and confirmation.

Data Presentation

The performance of the analytical method is summarized by its Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates across different food matrices.

Food MatrixAnalytical MethodLOD (ng/g)LOQ (ng/g)Recovery (%)Reference
Meat ProductsHPLC-MS/MS0.53.090.9[5]
Roasted Pork LoinHPLC-DAD-FLDN/A~0.2 - 1.092.8 - 93.9[1]
Various Agricultural ProductsLC-MS/MS< 3.1N/A66.0 - 118.9[3][6]
Fried MeatHPLC-UVLow ppb rangeN/A46 - 83[9]
Cooked Meats/FishLC-MS/MS0.030.10N/A[10]

N/A: Not Available in the cited source. LOD and LOQ values can vary based on instrument sensitivity and matrix complexity.

Visualizations

Experimental Workflow Diagram

A high-level overview of the entire process from sample collection to final data analysis.

G cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Food Sample (3-5g) Homogenize Homogenization Sample->Homogenize Spike Spike with this compound-d3 Internal Standard Homogenize->Spike Hydrolyze Alkaline Hydrolysis (1M NaOH) Spike->Hydrolyze Extract Acetonitrile Extraction & Centrifugation Hydrolyze->Extract SPE Solid-Phase Extraction (SPE) Extract->SPE LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Overall workflow for this compound detection in food samples.

Solid-Phase Extraction (SPE) Protocol Diagram

A detailed view of the crucial sample cleanup and concentration step.

SPE_Workflow cluster_steps SPE Cartridge Steps start Start SPE cond 1. Conditioning (Methanol -> Water) start->cond end Proceed to LC-MS/MS load 2. Sample Loading (Extracted Supernatant) cond->load wash 3. Washing (5% Methanol/Water) load->wash elute 4. Elution (5% NH4OH in Methanol) wash->elute waste1 Waste (Interferences) wash->waste1 dry 5. Evaporation (Dry under Nitrogen) elute->dry product Analyte Fraction (this compound & this compound-d3) elute->product recon 6. Reconstitution (Mobile Phase) dry->recon recon->end

Caption: Detailed workflow for the Solid-Phase Extraction (SPE) step.

References

Application Notes and Protocols for MeIQx in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to MeIQx

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) is a heterocyclic aromatic amine (HAA) predominantly formed during the high-temperature cooking of meat and fish. Classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), this compound is a potent mutagen that requires metabolic activation to exert its genotoxic effects. In a cellular context, this compound is metabolized by cytochrome P450 enzymes, primarily CYP1A1 and CYP1A2, to an N-hydroxy derivative. This intermediate is further activated by N-acetyltransferases (such as NAT2) to a reactive ester that can form covalent adducts with DNA, principally at the C8 position of guanine (dG-C8-MeIQx). These DNA adducts can lead to mutations and initiate carcinogenesis. The biological activity of this compound is also mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

These application notes provide a comprehensive guide for the utilization of this compound in a variety of cell culture experiments, including detailed protocols for assessing its cytotoxic, genotoxic, and signaling effects.

Data Presentation: Quantitative Effects of this compound

The following tables summarize key quantitative data on the effects of this compound in different in vitro systems.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineAssayExposure TimeIC50Reference
HepG2 (Liver)MTT48 hours~100 µM[1]
Caco-2 (Colon)MTT24 hours> 1 mM[2]
MCF-7 (Breast)MTT48 hours~25-50 µM[1]
PC-3 (Prostate)Not specifiedNot specifiedNot available

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and passage number.

Table 2: Genotoxicity of this compound in Mammalian Cells

Cell LineEndpointThis compound ConcentrationEffectReference
CHO (Chinese Hamster Ovary) expressing human CYP1A1/NAT2dG-C8-MeIQx DNA adducts10 µM~15 adducts / 10^7 nucleotides
CHO expressing human CYP1A1/NAT2hprt gene mutation frequency10 µM~60 mutants / 10^6 clonable cells
HepG2 (Human Hepatoma)Micronucleus formation25-50 µMSignificant, dose-dependent increase[1]

Signaling Pathways and Experimental Workflows

This compound Metabolic Activation and Genotoxicity Pathway

The following diagram illustrates the metabolic activation of this compound and its subsequent binding to DNA to form adducts, a key initiating event in its genotoxic mechanism.

MeIQx_Metabolism cluster_enzymes Metabolic Activation This compound This compound N_hydroxy_this compound N-hydroxy-MeIQx This compound->N_hydroxy_this compound N-hydroxylation Reactive_Ester Reactive Ester N_hydroxy_this compound->Reactive_Ester O-acetylation DNA_Adduct dG-C8-MeIQx DNA Adduct Reactive_Ester->DNA_Adduct Covalent Binding to Guanine Mutation Mutation DNA_Adduct->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis CYP1A CYP1A1/CYP1A2 NAT2 NAT2

Metabolic activation of this compound leading to DNA adduct formation.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activated by this compound

This compound is a known ligand of the Aryl Hydrocarbon Receptor (AhR). Upon binding, the AhR translocates to the nucleus and dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.

AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex AhR-Hsp90-XAP2-p23 This compound->AhR_complex Binds to AhR Active_AhR Active AhR AhR_complex->Active_AhR Conformational Change AhR_ARNT AhR-ARNT Complex Active_AhR->AhR_ARNT Nuclear Translocation and Dimerization with ARNT XRE XRE AhR_ARNT->XRE Binds to Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1, AhRR) XRE->Target_Genes Induces

This compound-mediated activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Experimental Workflow for Assessing this compound Cytotoxicity

This workflow outlines the key steps in determining the cytotoxic effects of this compound on a chosen cell line.

Cytotoxicity_Workflow start Start cell_culture Seed cells in a 96-well plate start->cell_culture treatment Treat cells with a serial dilution of this compound cell_culture->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation assay Perform cytotoxicity assay (e.g., MTT, Neutral Red, LDH) incubation->assay readout Measure absorbance/fluorescence assay->readout analysis Calculate cell viability and IC50 value readout->analysis end End analysis->end

A generalized workflow for conducting this compound cytotoxicity experiments.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • This compound is sparingly soluble in aqueous solutions but can be dissolved in DMSO.[3]

  • To prepare a 10 mM stock solution, weigh out 2.13 mg of this compound and dissolve it in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

  • When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of the cells.

Materials:

  • Cells of interest (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound from the stock solution in complete medium. Typical final concentrations to test range from 1 µM to 500 µM. Include a vehicle control (medium with the highest concentration of DMSO used).

  • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the this compound-containing medium or vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Neutral Red Uptake Assay for Cytotoxicity

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (10 mM in DMSO)

  • Neutral Red solution (40 µg/mL in serum-free medium)

  • Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • PBS

  • Microplate reader

Procedure:

  • Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-4).

  • After the treatment period, remove the medium and wash the cells once with PBS.

  • Add 100 µL of Neutral Red solution to each well and incubate for 2 hours at 37°C.[4]

  • Remove the Neutral Red solution and wash the cells with PBS.

  • Add 150 µL of destain solution to each well.[5]

  • Shake the plate for 10 minutes to extract the dye.

  • Measure the absorbance at 540 nm.

  • Calculate cell viability and IC50 values as in the MTT assay.

Protocol 3: Quantification of this compound-DNA Adducts by LC-MS/MS

This protocol outlines the general steps for the detection and quantification of the primary this compound-DNA adduct, dG-C8-MeIQx.

Materials:

  • Cells treated with this compound

  • DNA extraction kit

  • Nuclease P1, alkaline phosphatase, and phosphodiesterase

  • LC-MS/MS system

  • dG-C8-MeIQx analytical standard

Procedure:

  • Culture cells in larger format vessels (e.g., 10 cm or 15 cm dishes) to obtain sufficient DNA.

  • Treat cells with the desired concentrations of this compound for a specified duration (e.g., 24-48 hours).

  • Harvest the cells and extract genomic DNA using a commercial kit or standard phenol-chloroform extraction method.

  • Quantify the DNA concentration and assess its purity (A260/A280 ratio).

  • Enzymatically digest the DNA to nucleosides using a cocktail of nuclease P1, alkaline phosphatase, and phosphodiesterase.

  • Analyze the digested DNA sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Monitor for the specific mass transition of the dG-C8-MeIQx adduct.

  • Quantify the adduct levels by comparing the peak area to a standard curve generated with the dG-C8-MeIQx analytical standard.

  • Express the results as adducts per 10^n nucleotides.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol allows for the analysis of cell cycle distribution in response to this compound treatment.

Materials:

  • Cells treated with this compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired time.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[6][7]

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as for the cell cycle analysis.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

References

Application Notes and Protocols for In Vivo MeIQx Studies in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) dosage and administration for in vivo studies in rats. The following sections detail recommended dosages for various research applications, specific experimental protocols, and the metabolic fate of this compound.

Introduction to this compound

This compound is a heterocyclic amine formed in cooked meats and has been the subject of extensive research due to its mutagenic and carcinogenic properties. In vivo studies in rat models are crucial for understanding its toxicological profile and potential mechanisms of action.

Data Presentation: this compound Dosage in Rat Studies

The appropriate dosage of this compound for in vivo rat studies is dependent on the research objective, the administration route, and the duration of the study. The following tables summarize dosages from various published studies.

Table 1: this compound Dosing for Carcinogenicity Studies in Rats
Rat StrainAdministration RouteDosageStudy DurationKey Findings
Fischer 344Dietary100, 200, and 400 ppm56 weeksDose-dependent increase in tumors of the liver, Zymbal glands, and skin.[1]
Fischer 344Dietary400 ppm429 daysInduction of hepatocellular carcinomas in males, and squamous-cell carcinomas of the Zymbal gland, skin, and clitoral gland.[2]
Fischer 344Dietary0.01, 0.1, 1, 10, and 100 ppm16 weeksGST-P-positive foci (preneoplastic lesions) in the liver were significantly increased at 10 and 100 ppm.[3]
Fischer 344Dietary40 ppm with CCl48 or 12 weeksInduced preneoplastic lesions in the liver when co-administered with carbon tetrachloride.[4]
Table 2: this compound Dosing for DNA Adduct Formation Studies in Rats
Rat StrainAdministration RouteDosageStudy DurationKey Findings
Fischer 344Dietary0.4, 4, 40, and 400 ppm1 weekDose-dependent formation of this compound-DNA adducts in the liver.[5][6]
Fischer 344Dietary0.4, 8, and 400 ppmUp to 40 weeksTime-dependent increase in this compound-DNA adduct levels in the liver.[7][8]
Table 3: this compound Dosing for Pharmacokinetic and Metabolism Studies in Rats
Rat StrainAdministration RouteDosageStudy DurationKey Findings
Sprague-DawleyOral Gavage20 mg/kg72 hours33-56% of radioactivity excreted in urine and 37-75% in feces.[9]
Fischer 344Single Oral Dose3-4 mg/kg72 hoursLiver and kidney retained the most radioactivity.[10]

Experimental Protocols

Long-Term Carcinogenicity Study (Dietary Administration)

This protocol is based on studies investigating the dose-response of this compound carcinogenicity.[1]

Objective: To assess the long-term carcinogenic potential of this compound in rats.

Materials:

  • Male Fischer 344 rats (6 weeks old)

  • This compound

  • Basal diet (e.g., AIN-93G)

  • Diet mixing equipment

  • Animal caging and husbandry supplies

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the start of the study.

  • Diet Preparation:

    • Prepare diets containing 0 (control), 100, 200, and 400 ppm of this compound.

    • This compound is a crystalline solid. To ensure homogenous mixing, first, dissolve this compound in a small amount of a suitable solvent (e.g., corn oil) before incorporating it into the powdered basal diet.

    • Mix thoroughly to ensure uniform distribution. Prepare fresh diets weekly.

  • Dosing: Provide the respective diets to the different groups of rats ad libitum for 56 weeks.

  • Monitoring:

    • Monitor the animals daily for clinical signs of toxicity.

    • Record body weight and food consumption weekly.

  • Termination and Necropsy:

    • At the end of the 56-week period, euthanize all surviving animals.

    • Perform a complete necropsy on all animals, including those that die or are euthanized moribund during the study.

    • Collect liver, Zymbal glands, skin, and any other tissues with gross abnormalities for histopathological examination.

  • Histopathology: Process, embed, section, and stain the collected tissues with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should examine the slides for neoplastic and non-neoplastic lesions.

Oral Gavage Administration Protocol

This is a general protocol for administering this compound via oral gavage.

Objective: To deliver a precise dose of this compound directly into the stomach of a rat.

Materials:

  • This compound

  • Vehicle (e.g., water, 0.5% carboxymethylcellulose (CMC) in water, or corn oil)

  • Rat gavage needles (16-18 gauge, 2-3 inches long with a ball tip)[11][12]

  • Syringes

  • Animal scale

Procedure:

  • Preparation:

    • Weigh the rat to determine the correct dosing volume. The maximum recommended volume is 10-20 ml/kg.[12][13]

    • Prepare the this compound solution or suspension in the chosen vehicle at the desired concentration.

  • Animal Restraint:

    • Firmly restrain the rat to immobilize its head and align the head and body vertically.[13]

  • Gavage Needle Insertion:

    • Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal may swallow as the tube is passed.[11]

    • Crucially, do not force the needle. If resistance is met, withdraw and re-insert.

  • Administration:

    • Once the needle is in the stomach (pre-measured to the last rib), slowly administer the this compound solution/suspension.[12]

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing.[11]

Analysis of this compound-DNA Adducts in Rat Liver

This protocol outlines the general steps for analyzing this compound-DNA adducts using the ³²P-postlabeling method.[7][8]

Objective: To quantify the formation of this compound-DNA adducts in the liver of rats exposed to this compound.

Materials:

  • Liver tissue from this compound-treated and control rats

  • DNA extraction kit

  • Micrococcal nuclease and spleen phosphodiesterase

  • Nuclease P1

  • T4 polynucleotide kinase

  • [γ-³²P]ATP

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager or autoradiography film

Procedure:

  • DNA Isolation: Isolate genomic DNA from the liver tissue samples.

  • DNA Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Enrich the adducted nucleotides by digestion of normal nucleotides to deoxyribonucleosides with nuclease P1.

  • ³²P-Postlabeling: Label the adducted nucleotides at the 5'-position with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: Separate the ³²P-labeled adducts by multi-directional thin-layer chromatography (TLC).

  • Quantification: Detect and quantify the adducts using a phosphorimager or by autoradiography and scintillation counting.

Visualization of Pathways and Workflows

Metabolic Activation of this compound

The genotoxicity of this compound is dependent on its metabolic activation, primarily by cytochrome P450 enzymes in the liver.

MeIQx_Metabolic_Activation cluster_activation Bioactivation Pathway This compound This compound N_hydroxy_this compound N-hydroxy-MeIQx (Genotoxic Metabolite) This compound->N_hydroxy_this compound CYP1A2 Detoxification Detoxification (Glucuronidation, Sulfation) This compound->Detoxification DNA_Adducts DNA Adducts N_hydroxy_this compound->DNA_Adducts NAT2 (O-acetylation) Carcinogenicity_Workflow start Start: Animal Acclimation diet Diet Preparation (Control and this compound-containing) start->diet dosing Long-Term Dosing (e.g., 56 weeks) diet->dosing monitoring Regular Monitoring (Body weight, clinical signs) dosing->monitoring termination Study Termination and Necropsy dosing->termination monitoring->dosing histopathology Histopathological Examination termination->histopathology end End: Data Analysis and Interpretation histopathology->end

References

Application Notes and Protocols: MeIQx as a Model Compound for Studying Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a prominent heterocyclic amine (HCA) formed during the high-temperature cooking of meat and fish.[1] Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC), this compound serves as a critical model compound for studying the mechanisms of HCA-induced carcinogenesis. Its genotoxic potential is realized upon metabolic activation to reactive intermediates that form DNA adducts, leading to mutations and potentially initiating cancer.[1][2] These application notes provide a comprehensive overview of the use of this compound in research, including detailed experimental protocols and data presented for easy interpretation.

Data Presentation

Table 1: In Vivo Carcinogenicity of this compound in F344 Rats
This compound Concentration in Diet (ppm)DurationOrganTumor TypeIncidence (%)Reference
10056 weeksLiverHepatocellular AdenomaPresent (not specified)[3]
20056 weeksLiverHepatocellular Carcinoma45[3]
40056 weeksLiverHepatocellular Carcinoma94[3]
10056 weeksZymbal GlandSquamous Cell PapillomaPresent (not specified)[3]
20056 weeksZymbal GlandSquamous Cell Carcinoma10[3]
40056 weeksZymbal GlandSquamous Cell Carcinoma56[3]
400429 daysLiver (Male)Hepatocellular CarcinomaHigh (not specified)[1]
400429 daysZymbal Gland (Male & Female)Squamous Cell CarcinomaHigh (not specified)[1]
400429 daysSkin (Male)Squamous Cell CarcinomaHigh (not specified)[1]
400429 daysClitoral Gland (Female)Squamous Cell CarcinomaHigh (not specified)[1]
Table 2: In Vitro Genotoxicity and Cytotoxicity of this compound
Cell LineAssayEndpointThis compound ConcentrationResultReference
CHO (NER-deficient)MutagenesisHPRT locus mutationConcentration-dependentIncreased mutagenesis with CYP1A1 and NAT24 expression[4]
CHO (NER-deficient)DNA AdductsdG-C8-MeIQxConcentration-dependentHigher adduct levels with CYP1A1 and NAT24 expression[4]
HepG2CytotoxicityCell Viability (MTT)VariesDose-dependent decrease in viabilityGeneral Protocol
CHO-K1GenotoxicityDNA Strand Breaks (Comet)VariesDose-dependent increase in DNA damageGeneral Protocol

Signaling Pathways and Mechanisms of Action

This compound exerts its genotoxic effects through a multi-step process involving metabolic activation, DNA adduct formation, and the subsequent cellular response to DNA damage.

Metabolic Activation of this compound

The bioactivation of this compound is primarily initiated by cytochrome P450 enzymes, particularly CYP1A2, which catalyzes the N-hydroxylation of this compound to form N-hydroxy-MeIQx. This intermediate can then be further activated by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form reactive esters that readily bind to DNA. Detoxification pathways, such as glucuronidation, compete with these activation pathways.

MeIQx_Metabolism This compound This compound N_hydroxy_this compound N-hydroxy-MeIQx This compound->N_hydroxy_this compound CYP1A2 Detoxification Detoxification Products (e.g., Glucuronides) This compound->Detoxification UGTs, GSTs Reactive_Esters Reactive Esters (e.g., N-acetoxy-MeIQx) N_hydroxy_this compound->Reactive_Esters NAT2, SULTs N_hydroxy_this compound->Detoxification UGTs DNA_Adducts DNA Adducts (dG-C8-MeIQx) Reactive_Esters->DNA_Adducts Covalent Binding

Caption: Metabolic activation and detoxification pathways of this compound.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound, like other xenobiotics, can activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the DNA. This leads to the transcriptional activation of genes involved in xenobiotic metabolism, including CYP1A1 and CYP1A2, creating a feedback loop that can enhance the metabolic activation of this compound.

AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex AhR-HSP90-XAP2 This compound->AhR_complex Binding AhR_activated Activated AhR AhR_complex->AhR_activated Conformational Change ARNT ARNT AhR_ARNT AhR-ARNT Complex AhR_activated->AhR_ARNT Dimerization ARNT->AhR_ARNT XRE XRE AhR_ARNT->XRE Binding CYP1A2_gene CYP1A2 Gene XRE->CYP1A2_gene Transcription Activation

Caption: Canonical aryl hydrocarbon receptor (AhR) signaling pathway.

DNA Damage Response Pathway

The formation of bulky this compound-DNA adducts triggers the DNA damage response (DDR) pathway. Sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) are activated, which in turn phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53.[5] This can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too extensive, apoptosis.

DNA_Damage_Response MeIQx_DNA_Adducts This compound-DNA Adducts ATR_ATM ATR / ATM MeIQx_DNA_Adducts->ATR_ATM Activation p53 p53 ATR_ATM->p53 Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified DNA damage response to this compound-induced adducts.

Experimental Protocols

In Vitro Mutagenicity Assessment: Ames Test

This protocol describes the use of the Ames test (bacterial reverse mutation assay) to evaluate the mutagenic potential of this compound. The test utilizes histidine auxotrophic strains of Salmonella typhimurium (e.g., TA98 and TA100) that revert to a prototrophic state in the presence of a mutagen.

Materials:

  • Salmonella typhimurium strains TA98 and TA100

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • S9 fraction from Aroclor 1254-induced rat liver

  • S9 co-factor mix (NADP, Glucose-6-phosphate)

  • Top agar (0.6% agar, 0.5% NaCl, 50 µM L-histidine, 50 µM D-biotin)

  • Minimal glucose agar plates

Procedure:

  • Preparation of Test Compound: Dissolve this compound in DMSO to prepare a stock solution. A series of dilutions should be prepared.

  • S9 Mix Preparation: Prepare the S9 mix by combining the S9 fraction with the S9 co-factor mix. Keep on ice.

  • Assay: a. To a sterile tube, add 0.1 mL of an overnight culture of the Salmonella tester strain. b. Add 0.1 mL of the this compound dilution or control (DMSO for negative control, a known mutagen for positive control). c. Add 0.5 mL of the S9 mix (for metabolic activation) or phosphate buffer (for direct mutagenicity). d. Incubate the mixture at 37°C for 20 minutes. e. Add 2.0 mL of molten top agar (45°C) to the tube, vortex briefly, and pour onto a minimal glucose agar plate. f. Allow the top agar to solidify.

  • Incubation: Invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic response.[6]

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of this compound on a human hepatoma cell line (HepG2).

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • This compound

  • DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[7]

  • Treatment: Prepare serial dilutions of this compound in culture medium (the final DMSO concentration should be below 0.5%). Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[7]

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC₅₀ value.

In Vitro Genotoxicity Assessment: Comet Assay

This protocol describes the use of the alkaline comet assay (single-cell gel electrophoresis) to detect DNA strand breaks in Chinese Hamster Ovary (CHO-K1) cells treated with this compound.

Materials:

  • CHO-K1 cells

  • Complete culture medium

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Low melting point agarose (LMPA)

  • Normal melting point agarose (NMPA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or ethidium bromide)

  • Microscope slides

Procedure:

  • Cell Treatment: Treat CHO-K1 cells with various concentrations of this compound for a defined period (e.g., 4 hours). Include negative and positive controls.

  • Cell Harvesting: Harvest the cells by trypsinization and resuspend in PBS at a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation: a. Coat microscope slides with NMPA and allow to dry. b. Mix 10 µL of the cell suspension with 90 µL of LMPA at 37°C. c. Pipette the mixture onto the pre-coated slide, cover with a coverslip, and solidify on ice.

  • Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and let the DNA unwind for 20-40 minutes.

  • Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.

  • Neutralization and Staining: Gently wash the slides with neutralization buffer and stain with a fluorescent DNA dye.

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Analyze at least 50-100 cells per sample, measuring parameters such as tail length, tail intensity, and tail moment to quantify DNA damage.[8][9]

In Vivo Carcinogenicity Study in F344 Rats

This protocol provides a general framework for a long-term carcinogenicity study of this compound in Fischer 344 rats, administered through the diet.

Materials:

  • Male and female F344 rats (e.g., 6 weeks old)

  • Powdered basal diet (e.g., AIN-76A)

  • This compound

  • Corn oil (or other suitable vehicle)

Procedure:

  • Diet Preparation: a. Dissolve the required amount of this compound in a small amount of corn oil. b. Mix the this compound-oil solution thoroughly with the powdered basal diet to achieve the desired final concentrations (e.g., 100, 200, 400 ppm). c. Prepare a control diet with the vehicle only.

  • Animal Acclimatization and Randomization: Acclimatize the rats for at least one week. Randomly assign animals to control and treatment groups (e.g., 20 males and 20 females per group).

  • Dosing: Provide the respective diets and water ad libitum for the duration of the study (e.g., 56 weeks).[3] Monitor food consumption and body weights regularly.

  • Clinical Observations: Observe the animals daily for any clinical signs of toxicity.

  • Termination and Necropsy: a. At the end of the study, euthanize all surviving animals. b. Conduct a full necropsy on all animals, including those that die or are euthanized during the study. c. Collect all major organs and any gross lesions.

  • Histopathology: Process the collected tissues for histopathological examination to identify and characterize tumors.

InVivo_Workflow Acclimatization Animal Acclimatization (F344 Rats) Randomization Randomization Acclimatization->Randomization Dosing Dietary Administration (e.g., 56 weeks) Randomization->Dosing Diet_Prep Diet Preparation (Control & this compound) Diet_Prep->Dosing Monitoring Clinical Observation & Body Weight/Food Intake Dosing->Monitoring Termination Study Termination & Necropsy Dosing->Termination Histopathology Histopathological Analysis Termination->Histopathology Data_Analysis Data Analysis Histopathology->Data_Analysis

Caption: Experimental workflow for an in vivo carcinogenicity study.

Conclusion

This compound is an invaluable model compound for investigating the carcinogenic mechanisms of heterocyclic amines. The protocols and data presented here provide a framework for researchers to study its genotoxicity, cytotoxicity, and carcinogenicity. Understanding the metabolic activation, DNA damage, and cellular response pathways associated with this compound is crucial for assessing the risks posed by HCAs in the human diet and for the development of potential chemopreventive strategies.

References

Application Notes and Protocols for the Quantification of MeIQx-DNA Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent mutagenic and carcinogenic heterocyclic aromatic amine (HAA) formed during the cooking of meat and fish. Understanding the extent of DNA damage caused by this compound is crucial for assessing cancer risk and for the development of potential chemopreventive agents. This compound undergoes metabolic activation to form reactive intermediates that can bind covalently to DNA, forming this compound-DNA adducts. These adducts, if not repaired, can lead to mutations and initiate carcinogenesis. The primary adducts formed are N-(deoxyguanosin-8-yl)-MeIQx (dG-C8-MeIQx) and 5-(deoxyguanosin-N2-yl)-MeIQx (dG-N2-MeIQx).[1][2]

This document provides detailed application notes and protocols for the two primary methods used for the quantification of this compound-DNA adducts: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and ³²P-Postlabeling. While immunoassays are a common technique for DNA adduct analysis, a detailed, publicly available protocol specifically for this compound-DNA adducts is not as well-established in the scientific literature and therefore will not be detailed here.

Metabolic Activation of this compound and Formation of DNA Adducts

This compound requires metabolic activation to exert its genotoxic effects. The primary pathway involves N-hydroxylation by cytochrome P450 enzymes (primarily CYP1A2 in the liver and CYP1A1 in extrahepatic tissues) to form N-hydroxy-MeIQx.[3] This intermediate can be further activated by O-acetylation, catalyzed by N-acetyltransferase 2 (NAT2), to a highly reactive acetoxy-derivative.[3] This electrophilic intermediate then reacts with DNA, primarily at the C8 and N2 positions of guanine, to form dG-C8-MeIQx and dG-N2-MeIQx adducts.[1][3]

MeIQx_Metabolic_Activation This compound This compound N_hydroxy_this compound N-hydroxy-MeIQx This compound->N_hydroxy_this compound CYP1A1/CYP1A2 (N-hydroxylation) Acetoxy_this compound N-acetoxy-MeIQx (Reactive Intermediate) N_hydroxy_this compound->Acetoxy_this compound NAT2 (O-acetylation) DNA_adducts This compound-DNA Adducts (dG-C8-MeIQx, dG-N2-MeIQx) Acetoxy_this compound->DNA_adducts DNA DNA DNA->DNA_adducts LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis DNA_Extraction DNA Extraction from Tissue or Cells DNA_Quantification DNA Quantification DNA_Extraction->DNA_Quantification Internal_Standard Addition of Isotopically Labeled Internal Standard (e.g., dG-C8-MeIQx-D3) DNA_Quantification->Internal_Standard DNA_Hydrolysis Enzymatic Hydrolysis to Deoxyribonucleosides Internal_Standard->DNA_Hydrolysis SPE Solid-Phase Extraction (SPE) for Adduct Enrichment DNA_Hydrolysis->SPE LC_Separation LC Separation of Adducts SPE->LC_Separation MS_Detection Tandem MS Detection (SRM Mode) LC_Separation->MS_Detection Quantification Quantification based on Standard Curve and Internal Standard Ratio MS_Detection->Quantification P32_Workflow cluster_sample_prep Sample Preparation and Labeling cluster_separation Separation and Detection cluster_data Data Analysis DNA_Digestion Enzymatic Digestion of DNA to Deoxyribonucleoside 3'-monophosphates Adduct_Enrichment Adduct Enrichment (e.g., Nuclease P1 method) DNA_Digestion->Adduct_Enrichment P32_Labeling 5'-Labeling of Adducts with [γ-³²P]ATP using T4 Polynucleotide Kinase Adduct_Enrichment->P32_Labeling TLC_Separation Multi-dimensional Thin-Layer Chromatography (TLC) Separation P32_Labeling->TLC_Separation Autoradiography Autoradiography to Detect Radioactive Adduct Spots TLC_Separation->Autoradiography Quantification Quantification by Scintillation Counting or Phosphorimaging Autoradiography->Quantification

References

In Vivo Models for Studying MeIQx Carcinogenicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing in vivo models to study the carcinogenicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a heterocyclic amine commonly found in cooked meats.[1][2] The following sections summarize key quantitative data from rodent studies, outline detailed experimental methodologies, and provide visual representations of metabolic pathways and experimental workflows.

Overview of this compound Carcinogenicity in Rodent Models

This compound has been demonstrated to be a potent carcinogen in both mice and rats, inducing tumors in multiple organ sites.[1][3] The primary mechanism of this compound-induced carcinogenesis involves its metabolic activation to genotoxic intermediates that form DNA adducts, leading to mutations and tumor initiation.[1][4]

Key Findings from In Vivo Studies:

  • Mice: Oral administration of this compound in the diet has been shown to induce hepatocellular carcinomas in both sexes, lymphomas and leukemias in males, and lung tumors in females.[3][5] Intraperitoneal injection in newborn male mice led to an increased incidence of hepatic adenomas.[3] Studies using female A/J mice have confirmed the lung tumorigenic potential of this compound.[6][7]

  • Rats: In rats, dietary administration of this compound has been linked to hepatocellular carcinomas in males, squamous-cell carcinomas of the Zymbal gland in both sexes, skin carcinomas in males, and clitoral gland carcinomas in females.[3][8] this compound also has tumor-initiating activity in the rat liver, particularly when combined with partial hepatectomy.[3]

Quantitative Data on this compound Carcinogenicity

The following tables summarize the tumor incidence and multiplicity observed in key in vivo studies of this compound carcinogenicity.

Table 1: Carcinogenicity of Dietary this compound in CDF1 Mice

SexTreatment Group (this compound in diet)DurationOrganTumor TypeIncidence (%)
Male600 ppm84 weeksLiverHepatocellular Carcinoma43%
Female600 ppm84 weeksLiverHepatocellular Carcinoma91%
Female600 ppm84 weeksLungTumorsSignificantly higher than controls
Male & Female600 ppm84 weeks-Lymphomas and LeukemiasSignificantly higher than controls

Data from a study on the carcinogenicity of this compound in CDF1 mice.[5]

Table 2: Dose-Response of this compound Carcinogenicity in Male F344 Rats

This compound Concentration in DietDurationOrganTumor TypeIncidence (%)
100 ppm56 weeksLiver, Zymbal Gland, SkinBenign (Adenomas, Papillomas)Present
200 ppm56 weeksLiverHepatocellular Carcinoma45%
200 ppm56 weeksZymbal GlandSquamous Cell Carcinoma10%
400 ppm56 weeksLiverHepatocellular Carcinoma94%
400 ppm56 weeksZymbal GlandSquamous Cell Carcinoma56%

Data from a dose-response study of this compound in F344 male rats.[8]

Table 3: Hepatocarcinogenicity of Dietary this compound in Transgenic and Wild-Type Mice

Mouse StrainSexTreatment Group (this compound in diet)DurationTumor TypeIncidence (%)
c-myc/lambda lacZMale0.06%30 weeksHepatocellular Carcinoma100%
c-myc/lambda lacZMale0.06%40 weeksHepatocellular Carcinoma100%
C57Bl/lambda lacZMale0.06%40 weeksHepatocellular Carcinoma44%
c-myc/lambda lacZFemale0.06%40 weeksHepatocellular Carcinoma75%
C57Bl/lambda lacZFemale0.06%40 weeksHepatocellular Carcinoma17%

Data from a study on the in vivo mutagenicity and hepatocarcinogenicity of this compound in bitransgenic c-myc/lambda lacZ mice.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound carcinogenicity.

Long-Term Dietary Administration in Mice

Objective: To assess the chronic carcinogenicity of this compound when administered in the diet to mice.

Materials:

  • CDF1 mice (or other appropriate strain)

  • 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound)

  • Standard rodent diet

  • Metabolic cages for housing

  • Standard laboratory equipment for animal care and necropsy

Protocol:

  • Animal Acclimation: Upon arrival, acclimate mice to the laboratory environment for at least one week. House them in a temperature and humidity-controlled room with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.

  • Diet Preparation: Prepare the experimental diet by mixing this compound into the standard rodent diet at the desired concentration (e.g., 600 ppm).[5] Ensure a homogenous mixture. Prepare a control diet without this compound.

  • Group Allocation: Randomly assign mice to control and treatment groups (e.g., 40 males and 40 females per group).[3]

  • Chronic Exposure: At 6 weeks of age, replace the standard diet with the respective control or this compound-containing diet.[3] Provide the diets ad libitum for the duration of the study (e.g., 84 weeks).[5]

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, such as weight loss, rough coat, or lethargy. Record body weights weekly for the first 16 weeks and then monthly.

  • Necropsy and Histopathology: At the end of the study, euthanize all surviving animals. Perform a complete necropsy on all animals, including those that die or are euthanized during the study. Collect all major organs and any gross lesions. Fix tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for histopathological examination.

Dose-Response Study in Rats

Objective: To determine the dose-dependent carcinogenic effects of this compound in rats.

Materials:

  • F344 rats (male)

  • This compound

  • Standard rodent diet

  • Standard laboratory equipment

Protocol:

  • Animal Acclimation: Acclimate male F344 rats to the laboratory conditions as described in Protocol 3.1.

  • Diet Preparation: Prepare diets containing different concentrations of this compound (e.g., 100, 200, and 400 ppm) and a control diet.[8]

  • Group Allocation: Randomly assign rats to the different dose groups and a control group.

  • Chronic Exposure: At 7 weeks of age, start the respective dietary regimens and continue for the duration of the experiment (e.g., 56 weeks).[3][8]

  • Monitoring: Conduct daily clinical observations and regular body weight measurements.

  • Necropsy and Histopathology: Perform a thorough necropsy and histopathological analysis as described in Protocol 3.1. Pay special attention to the liver, Zymbal glands, and skin, as these are known target organs.[8]

Intraperitoneal Injection in Newborn Mice

Objective: To assess the tumor-initiating activity of this compound in newborn mice.

Materials:

  • Newborn male B6C3F1 mice

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory equipment

Protocol:

  • Animal Preparation: Use newborn male B6C3F1 mice within the first 24 hours of birth.

  • Dosing Solution Preparation: Dissolve this compound in DMSO to achieve the desired concentrations for low and high doses (e.g., total doses of 0.625 and 1.25 µmol).[3]

  • Administration: Administer the this compound solution or vehicle control (DMSO) via intraperitoneal injection on days 1, 8, and 15 after birth.[3]

  • Weaning and Monitoring: Wean the mice at 3-4 weeks of age and house them under standard conditions. Monitor their health and development.

  • Termination and Analysis: Euthanize the mice at a predetermined time point (e.g., 12 months).[3] Perform a detailed necropsy, with a focus on the liver for the presence of adenomas.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic activation pathway of this compound and a general workflow for in vivo carcinogenicity studies.

MeIQx_Metabolic_Activation cluster_activation Bioactivation cluster_detoxification Detoxification This compound This compound N_hydroxy_this compound N-hydroxy-MeIQx This compound->N_hydroxy_this compound CYP1A2 (N-hydroxylation) O_acetyl_N_hydroxy_this compound O-acetyl-N-hydroxy-MeIQx (Reactive Ester) N_hydroxy_this compound->O_acetyl_N_hydroxy_this compound NAT2 (O-acetylation) Detox_Metabolites Detoxified Metabolites (e.g., Glucuronides, Sulfamates) N_hydroxy_this compound->Detox_Metabolites UGTs, SULTs DNA_adducts DNA Adducts O_acetyl_N_hydroxy_this compound->DNA_adducts Mutation Mutation DNA_adducts->Mutation Tumor Tumor Initiation Mutation->Tumor

Caption: Metabolic activation and detoxification pathways of this compound.

Experimental_Workflow start Animal Model Selection (e.g., Mice, Rats) acclimation Acclimation Period start->acclimation grouping Randomization and Grouping (Control vs. Treatment) acclimation->grouping dosing This compound Administration (Diet, Gavage, IP) grouping->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight) dosing->monitoring termination Study Termination and Necropsy monitoring->termination analysis Histopathological Analysis and Data Collection termination->analysis end Data Interpretation and Reporting analysis->end

Caption: General experimental workflow for in vivo this compound carcinogenicity studies.

References

Troubleshooting & Optimization

MeIQx Solubility and Handling: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for troubleshooting solubility issues related to MeIQx in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO) and methanol.[1][2] It is described as being slightly soluble in these solvents.[3] For in vivo studies, specific formulations using a combination of solvents are recommended.

Q2: What is the best way to store this compound?

A2: this compound as a solid should be stored at -20°C and is stable for at least four years.[3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months in tightly sealed vials.[4][5]

Q3: Is this compound stable in aqueous solutions?

A3: this compound is stable in cold, dilute aqueous solutions when protected from light. It is also stable under moderately acidic and alkaline conditions.[1] However, for in vivo experiments, it is best to prepare the working solution fresh on the day of use.[4]

Q4: My this compound is not dissolving completely. What can I do?

A4: If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[4] Ensure you are using an appropriate solvent and have not exceeded the solubility limit.

Q5: Do I need to filter this compound solutions?

A5: If you prepare a stock solution in water, it is recommended to filter and sterilize it using a 0.22 μm filter before use.[4]

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you might encounter with this compound solubility.

Issue 1: Precipitation Observed in Stock Solution

If you notice precipitation in your this compound stock solution upon storage or after a freeze-thaw cycle, follow these steps:

start Precipitate observed in stock solution check_temp Was the solution warmed to room temp before use? start->check_temp warm_solution Warm solution gently (e.g., 37°C water bath) and vortex/sonicate check_temp->warm_solution No check_temp->warm_solution Yes, but still precipitated check_dissolution Does the precipitate redissolve? warm_solution->check_dissolution use_solution Solution is ready for use. Prepare fresh aliquots for future use. check_dissolution->use_solution Yes reassess Reassess solvent choice and concentration. Consider preparing a fresh, lower concentration stock. check_dissolution->reassess No

Caption: Troubleshooting workflow for precipitated stock solutions.

Issue 2: Compound Precipitates in Cell Culture Media or Assay Buffer

Precipitation after diluting a DMSO stock solution into an aqueous buffer is a common issue.

  • Lower the Final DMSO Concentration: Ensure the final percentage of DMSO in your aqueous solution is low (typically <0.5%) to maintain compound solubility.

  • Increase Mixing Efficiency: When diluting, add the this compound stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to promote rapid dispersion.

  • Use a Surfactant: For some applications, including a non-ionic surfactant like Tween-80 in the final buffer can help maintain solubility.

  • Consider a different solvent system: If problems persist, a co-solvent system may be necessary, such as the ones used for in vivo preparations, if compatible with your experiment.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in different solvent systems.

Solvent SystemAchievable ConcentrationNotes
Dimethyl sulfoxide (DMSO)Slightly solubleA common solvent for preparing stock solutions.[1][3]
MethanolSlightly solubleAlso suitable for stock solutions.[1][3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (11.72 mM)A clear solution for in vivo use.[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (11.72 mM)An alternative clear solution for in vivo use.[4]

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weigh: Accurately weigh the required amount of solid this compound.

  • Dissolve: Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mg/mL).

  • Aid Dissolution: If necessary, vortex vigorously and sonicate the vial in a water bath until all solid material is dissolved.

  • Store: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C for up to one month or -80°C for up to six months.[4]

Protocol 2: Preparation of this compound for In Vivo Administration

This protocol is based on a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

  • Prepare Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Combine Solvents: In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300: Add 4 volumes of PEG300 for every 1 volume of DMSO stock. Mix thoroughly until uniform.

  • Add Tween-80: Add 0.5 volumes of Tween-80. Mix again until the solution is clear.

  • Add Saline: Add 4.5 volumes of saline to bring the solution to its final volume. Mix thoroughly.

  • Use Promptly: This working solution should be prepared fresh on the day of the experiment.[4]

Metabolic Activation Pathway of this compound

This compound is not directly genotoxic; it requires metabolic activation to exert its carcinogenic effects. This process primarily occurs in the liver and involves key enzymes that convert this compound into a reactive species capable of forming DNA adducts.

cluster_activation Bioactivation This compound This compound (Inactive Pro-carcinogen) N_OH_this compound N-hydroxy-MeIQx (Intermediate Metabolite) This compound->N_OH_this compound Hydroxylation (CYP1A2) Reactive_Ester Reactive Ester (e.g., O-acetyl-MeIQx) N_OH_this compound->Reactive_Ester O-acetylation (NAT2) Detox Detoxification Pathways (e.g., Glucuronidation) N_OH_this compound->Detox DNA_Adduct DNA Adduct Formation Reactive_Ester->DNA_Adduct Genotoxicity

Caption: Metabolic activation pathway of this compound leading to genotoxicity.[3]

References

Optimizing MeIQx Concentration for Cell Viability Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the concentration of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) for cell viability assays. This compound is a heterocyclic amine commonly found in cooked meats and is a known mutagen and carcinogen.[1] Accurate determination of its cytotoxic effects is crucial for toxicological studies and in understanding its mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cell viability assays?

A1: Based on available literature, a starting concentration range of 1 µM to 100 µM is recommended for initial range-finding experiments. Studies have shown that this compound can induce dose-dependent effects in human-derived hepatoma (HepG2) cells at concentrations between 25-50 µM.[1] The optimal concentration will vary significantly depending on the cell line and the duration of exposure.

Q2: How does this compound induce cell death?

A2: this compound is a pro-carcinogen that requires metabolic activation to exert its genotoxic effects.[1][2] This activation is primarily carried out by cytochrome P450 enzymes, particularly CYP1A2, which convert this compound into a highly reactive intermediate. This intermediate can then form DNA adducts, leading to DNA damage.[2][3][4] The accumulation of DNA damage can trigger cell cycle arrest and, ultimately, apoptosis (programmed cell death).

Q3: Which cell viability assay is most suitable for this compound?

A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and suitable method for assessing cell viability in the presence of this compound.[5][6][7] This colorimetric assay measures the metabolic activity of viable cells, which is generally proportional to the number of living cells. However, other assays such as XTT, WST-1, or assays that measure ATP content (e.g., CellTiter-Glo®) can also be used. The choice of assay may depend on the specific cell line and experimental conditions.

Q4: How long should I expose my cells to this compound?

A4: The optimal exposure time for this compound can range from 24 to 72 hours, and sometimes longer, depending on the cell line's doubling time and its sensitivity to the compound. For initial experiments, a 48-hour exposure is a common starting point. Time-course experiments are recommended to determine the most appropriate endpoint for your specific cell model.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Uneven cell seeding. 2. Pipetting errors during reagent addition. 3. "Edge effect" in 96-well plates.[8] 4. Contamination.1. Ensure a single-cell suspension before seeding and mix gently between plating. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. Avoid using the outer wells of the plate or fill them with sterile PBS or media.[8] 4. Maintain aseptic technique and regularly check for contamination.
Cell viability exceeds 100% of control 1. Low concentrations of this compound may have a hormetic (stimulatory) effect on some cell lines. 2. Inaccurate background subtraction. 3. Pipetting error leading to more cells in treated wells.1. This can be a real biological effect. Report the finding and focus on higher, inhibitory concentrations. 2. Ensure you have proper controls (media alone, vehicle control) and subtract background absorbance correctly. 3. Review cell seeding protocol for consistency.
No significant decrease in cell viability 1. This compound concentration is too low. 2. Exposure time is too short. 3. The cell line is resistant to this compound. 4. This compound has degraded.1. Increase the concentration range of this compound in subsequent experiments. 2. Increase the incubation time (e.g., from 24h to 48h or 72h). 3. Consider using a different cell line or a positive control known to be sensitive to this compound. 4. Prepare fresh stock solutions of this compound.
Inconsistent IC50 values across experiments 1. Variation in cell passage number or confluency. 2. Inconsistent incubation times. 3. Changes in media components (e.g., serum batch).1. Use cells within a consistent passage number range and seed them at a similar confluency. 2. Strictly adhere to the established incubation period. 3. Test new batches of serum before use in critical experiments.

Quantitative Data

Cell LineCompoundExposure TimeReported Effect
HepG2 (Human Hepatoma)This compoundNot SpecifiedDose-dependent cytotoxic effects observed at 25-50 µM[1]

Experimental Protocols

Protocol: Determining the IC50 of this compound using the MTT Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines.

Materials:

  • This compound (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline)

  • Dimethyl sulfoxide (DMSO)

  • Appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Perform a cell count and determine cell viability (should be >95%).

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

    • Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 75, 100 µM). The final DMSO concentration should be consistent across all wells and ideally below 0.5%.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the average absorbance of the blank (media only) wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the % Viability against the log of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

Visualizations

Experimental Workflow for IC50 Determination

G cluster_prep Cell Preparation cluster_treat This compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture Culture Cells to 80% Confluency trypsinize Trypsinize and Resuspend culture->trypsinize count Cell Count & Viability trypsinize->count seed Seed Cells in 96-well Plate count->seed prepare_this compound Prepare this compound Dilutions treat_cells Treat Cells with this compound prepare_this compound->treat_cells incubate_treat Incubate for 48h treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve Dissolve Formazan incubate_mtt->dissolve read Read Absorbance at 570nm dissolve->read calculate Calculate % Viability plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

Simplified Signaling Pathway of this compound-Induced Apoptosis

G cluster_DDR DNA Damage Response cluster_Apoptosis Apoptosis This compound This compound Metabolic_Activation Metabolic Activation (CYP1A2) This compound->Metabolic_Activation Reactive_Intermediate Reactive Intermediate Metabolic_Activation->Reactive_Intermediate DNA_Adducts DNA Adducts Reactive_Intermediate->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis_Out Apoptosis Caspase3->Apoptosis_Out

Caption: this compound metabolic activation leads to DNA damage and p53-mediated apoptosis.

References

Technical Support Center: MeIQx Experimental Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, solid this compound should be stored at -20°C, where it is stable for at least four years[1]. Stock solutions should be aliquoted and stored in tightly sealed vials. For solutions in solvents like DMSO or methanol, storage at -20°C is recommended for up to one month, and at -80°C for up to six months[2].

Q2: In which solvents is this compound soluble and stable?

A2: this compound is soluble in methanol and dimethyl sulfoxide (DMSO)[1][3]. It is considered stable in cold, dilute aqueous solutions when protected from light[3]. When preparing stock solutions, it is advisable to use an inert gas to purge the solvent of choice[1].

Q3: How does pH affect the stability of this compound during my experiments?

A3: this compound is generally stable under moderately acidic and alkaline conditions[3]. However, a derivative, 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-NO-MeIQx), has been shown to be very stable at a pH range of 7.4 to 9.0, with decreased stability at acidic pH values below 5.5[4]. Therefore, maintaining a neutral to moderately alkaline pH is recommended to prevent degradation.

Q4: Is this compound sensitive to light?

A4: Yes, this compound is light-sensitive. It is recommended to protect cold, dilute aqueous solutions from light to ensure stability[3]. During experiments, use amber vials or cover glassware with aluminum foil to minimize light exposure.

Q5: What common laboratory reagents are incompatible with this compound?

A5: this compound is rapidly degraded by dilute hypochlorite[3]. Therefore, it is crucial to avoid any contact with bleach or other hypochlorite-containing solutions during your experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detectable this compound signal during analysis. Degradation due to improper storage.Ensure solid this compound is stored at -20°C and stock solutions are stored at -20°C or -80°C for the recommended duration[1][2]. Prepare fresh stock solutions if degradation is suspected.
Exposure to light.Protect all this compound solutions from light by using amber vials or covering containers with foil[3]. Work in a dimly lit area when possible.
Incompatible solvent or pH.Use recommended solvents such as methanol or DMSO[1][3]. For aqueous solutions, maintain a neutral to moderately alkaline pH and keep the solution cold[3].
Reaction with incompatible chemicals.Avoid contact with strong oxidizing agents, particularly dilute hypochlorite[3]. Ensure all glassware is thoroughly rinsed to remove any residual cleaning agents.
Inconsistent results between experimental replicates. Inconsistent light exposure.Standardize the light conditions for all samples throughout the experimental procedure.
Temperature fluctuations.Maintain a consistent and cool temperature for your samples, especially for aqueous solutions[3]. Avoid repeated freeze-thaw cycles of stock solutions.
Variable pH across samples.Buffer your solutions appropriately to maintain a stable pH within the optimal range (neutral to moderately alkaline).
Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). Degradation of this compound into other products.Review all handling and storage procedures to identify potential sources of degradation (light, temperature, pH, incompatible chemicals). Compare the unexpected peaks with known degradation products if possible.
Metabolic conversion by cellular components (if applicable).If working with biological systems, be aware of metabolic pathways. This compound can be metabolized by cytochrome P450 enzymes, particularly CYP1A2[5][6].

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Materials:

    • Solid this compound (≥95% purity)[1]

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol (HPLC grade)[1][3]

    • Inert gas (e.g., argon or nitrogen)

    • Amber glass vials with Teflon-lined caps

    • Calibrated analytical balance

    • Pipettes and sterile, filtered pipette tips

  • Procedure:

    • Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO or methanol to achieve the desired stock concentration.

    • Purge the vial with an inert gas for 10-15 seconds to displace oxygen[1].

    • Cap the vial tightly and vortex until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volume amber vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months)[2].

Protocol 2: General Handling of this compound in Aqueous Solutions
  • Materials:

    • This compound stock solution

    • Appropriate aqueous buffer (neutral to moderately alkaline pH)

    • Amber or foil-covered tubes/plates

    • Ice or a cold block

  • Procedure:

    • Prepare all aqueous dilutions of this compound on ice to maintain a cold temperature[3].

    • Use a buffer system to ensure the pH of the final solution is stable and within the recommended range.

    • Protect the solution from light at all times by using amber-colored containers or wrapping them in aluminum foil[3].

    • Use the diluted aqueous solutions as quickly as possible to minimize the potential for degradation.

Visual Guides

Experimental_Workflow Experimental Workflow for this compound Handling cluster_prep Stock Solution Preparation cluster_storage Storage cluster_exp Experimental Use cluster_analysis Analysis prep1 Weigh Solid this compound prep2 Dissolve in DMSO/Methanol prep1->prep2 prep3 Purge with Inert Gas prep2->prep3 prep4 Aliquot into Amber Vials prep3->prep4 storage1 Short-term: -20°C prep4->storage1 storage2 Long-term: -80°C prep4->storage2 exp1 Dilute in Cold, Buffered Aqueous Solution storage1->exp1 storage2->exp1 exp2 Protect from Light exp1->exp2 exp3 Perform Experiment exp2->exp3 analysis1 HPLC or LC-MS/MS exp3->analysis1

Caption: A flowchart outlining the key steps for handling this compound.

Degradation_Prevention Key Factors to Prevent this compound Degradation center Stable this compound temp Controlled Temperature (Cold/Frozen) center->temp light Protection from Light (Amber Vials) center->light ph Controlled pH (Neutral to Alkaline) center->ph chem Chemical Purity (Avoid Hypochlorite) center->chem

Caption: Factors influencing this compound stability in experiments.

MeIQx_Metabolism Simplified this compound Metabolic Activation Pathway This compound This compound N_OH_this compound N-hydroxy-MeIQx (Genotoxic Metabolite) This compound->N_OH_this compound CYP1A2 DNA_Adducts DNA Adducts N_OH_this compound->DNA_Adducts O-acetylation

Caption: Metabolic activation of this compound leading to DNA adducts.

References

Technical Support Center: Addressing Off-Target Effects of MeIQx in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in cellular models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and off-target effects encountered during experimentation.

I. Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise when working with this compound in a laboratory setting.

Question 1: My this compound is precipitating in the cell culture medium. How can I improve its solubility?

Answer: this compound has limited aqueous solubility. Here are some troubleshooting steps to address precipitation:

  • Stock Solution Preparation: this compound is soluble in dimethyl sulfoxide (DMSO) and methanol.[1][2] Prepare a high-concentration stock solution in 100% DMSO. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Final DMSO Concentration: When diluting the stock solution into your cell culture medium, ensure the final DMSO concentration is as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity. It is crucial to determine the highest tolerable DMSO concentration for your specific cell line.

  • Dilution Method: To avoid immediate precipitation upon dilution, do not add the this compound stock solution directly to a large volume of cold medium. Instead, pre-warm the medium to 37°C and add the stock solution dropwise while gently vortexing or swirling the medium.

  • Alternative Solvents: While DMSO is common, for certain applications, exploring other solvents or formulation strategies may be necessary. However, always perform vehicle controls to account for any solvent effects.

Question 2: I'm observing high background or inconsistent results in my MTT cytotoxicity assay. Could this compound be interfering with the assay?

Answer: Yes, there is a possibility of interference. The MTT assay relies on the reduction of a tetrazolium salt by metabolically active cells.[3] Some compounds, particularly those with antioxidant properties or intrinsic reductive potential, can directly reduce MTT, leading to a false-positive signal (increased viability) or other artifacts.[4][5]

  • Perform a Cell-Free Control: To check for interference, incubate this compound at the concentrations used in your experiment with the MTT reagent in cell-free culture medium. If a color change occurs, it indicates direct reduction of MTT by this compound.

  • Alternative Viability Assays: If interference is confirmed, consider using alternative cytotoxicity assays that are not based on tetrazolium reduction. Suitable alternatives include:

    • Crystal Violet Assay: Stains the DNA of adherent cells.

    • Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells.

    • Real-Time Cell Analysis (RTCA): Measures changes in cellular impedance to monitor cell proliferation and viability.[6]

Question 3: My DNA adduct measurements by LC-MS/MS are not reproducible. What are some common pitfalls?

Answer: DNA adduct analysis by LC-MS/MS is a sensitive technique prone to variability. Here are some factors to consider for improving reproducibility with this compound:

  • DNA Digestion Efficiency: The choice of nucleases for digesting DNA to individual nucleosides is critical for releasing bulky adducts like dG-C8-MeIQx. While combinations of micrococcal nuclease and spleen phosphodiesterase are used, studies have shown that using nuclease P1 can be more efficient for bulky adducts. The addition of DNase I can also enhance the detection of this compound adducts.[3][7]

  • Internal Standards: The use of stable isotope-labeled internal standards (e.g., deuterated dG-C8-MeIQx) is crucial for accurate quantification, as they can account for variations in sample preparation, matrix effects, and instrument response.[2]

  • Sample Purity: Ensure high purity of the isolated DNA. Contaminants can interfere with enzymatic digestion and chromatographic separation.

Question 4: I am not observing the expected genotoxic effects of this compound in my cell line. What could be the reason?

Answer: The genotoxicity of this compound is highly dependent on its metabolic activation to reactive intermediates.[2][8] If your cell line has low or absent expression of the required metabolic enzymes, you may not observe significant genotoxicity.

  • Metabolic Competency of Cell Lines: The primary enzymes responsible for this compound bioactivation are cytochrome P450s (CYP1A1 and CYP1A2) for N-hydroxylation and N-acetyltransferase 2 (NAT2) for O-acetylation.[9] Not all cell lines express these enzymes at sufficient levels. For example, standard CHO cell lines have undetectable levels of these human enzymes.[9]

  • Cell Line Selection: Choose cell lines known to have metabolic competency, such as the human hepatoma cell line HepG2, which expresses some CYP enzymes.[7] Alternatively, you can use genetically engineered cell lines that are stably transfected to express specific human CYP and NAT enzymes.[9]

  • Exogenous Metabolic Activation: If your cell line of interest lacks metabolic activity, you can supplement the culture with an exogenous metabolic activation system, such as a rat liver S9 fraction, during the this compound treatment. However, be aware that S9 fractions can have their own cytotoxicity.[1]

II. Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound in different cellular models.

Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cell Lines

Cell LineAssay TypeExposure Time (h)IC50 (µM)Reference
CHO (UV5/CYP1A1/NAT24)Colony Forming Assay48~3[9]
CHO (UV5/CYP1A1/NAT25B)Colony Forming Assay48> 3[9]
HepG2MTT Assay48140.6[7]
Caco-2MTT Assay48150.3[7]
HT-29MTT Assay48107.2[7]

Table 2: this compound-Induced DNA Adduct Formation

Cell LineThis compound Concentration (µM)Adducts / 10⁸ NucleotidesReference
CHO (UV5/CYP1A1/NAT24)1~15[9]
CHO (UV5/CYP1A1/NAT24)3~45[9]
CHO (UV5/CYP1A1/NAT25B)1~5[9]
CHO (UV5/CYP1A1/NAT25B)3~15[9]

III. Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the on-target and off-target effects of this compound.

A. Cytotoxicity Assay (Colony Forming Assay)

This protocol is adapted from studies using genetically engineered CHO cells.[9]

  • Cell Seeding: Plate cells at a density of 5 x 10⁵ cells per T-25 flask and incubate for 24 hours.

  • This compound Treatment: Prepare fresh dilutions of this compound in the appropriate cell culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO). Replace the medium in the flasks with the this compound-containing medium or vehicle control and incubate for 48 hours.

  • Colony Formation: After treatment, trypsinize the cells, count them, and re-plate a known number of cells (e.g., 100-200 cells) in 100 mm dishes with fresh medium.

  • Incubation: Incubate the dishes for 6-7 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with methanol and stain with a solution of crystal violet. Count the number of colonies in each dish.

  • Calculation: Express the survival as a percentage of the colony-forming efficiency of the vehicle-treated control cells.

B. Mutagenesis Assay (HPRT Gene Mutation Assay)

This assay measures the frequency of mutations in the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene.

  • Cell Treatment: Treat cells with various concentrations of this compound and a vehicle control for 48 hours as described in the cytotoxicity assay protocol.

  • Expression Period: After treatment, subculture the cells for 7 days to allow for the expression of the mutant phenotype.

  • Selection of Mutants: Plate 1 x 10⁵ cells per 100 mm dish (10 replicates) in a medium containing a selective agent, such as 6-thioguanine (40 µM). Only cells with a mutation in the HPRT gene will survive.

  • Cloning Efficiency: Concurrently, plate 100 cells per well in a 6-well plate in a non-selective medium to determine the cloning efficiency.

  • Incubation and Counting: Incubate the dishes for 7-10 days and then stain and count the colonies.

  • Calculation: Calculate the mutation frequency by dividing the number of mutant colonies by the total number of cells plated, corrected for the cloning efficiency.

C. DNA Adduct Analysis by LC-MS/MS

This protocol provides a general workflow for the analysis of dG-C8-MeIQx adducts.

  • Cell Treatment and DNA Isolation: Treat cells with this compound for the desired time. Harvest the cells and isolate genomic DNA using a standard DNA isolation kit or protocol. Ensure high purity of the DNA.

  • DNA Digestion: Digest 10-20 µg of DNA to nucleosides. A recommended enzyme cocktail includes DNase I, followed by nuclease P1, and then alkaline phosphatase.[3][7]

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]dG-C8-MeIQx) to each sample before sample clean-up.

  • Solid-Phase Extraction (SPE): Clean up the digested DNA sample using a C18 SPE cartridge to enrich the adducts and remove unmodified nucleosides.

  • LC-MS/MS Analysis: Analyze the purified samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use a reverse-phase C18 column for separation. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to specifically detect the transition from the parent ion of dG-C8-MeIQx to its characteristic product ion.

  • Quantification: Quantify the amount of dG-C8-MeIQx in the sample by comparing its peak area to the peak area of the internal standard.

IV. Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key pathways and workflows relevant to this compound research.

MeIQx_Metabolism cluster_bioactivation Bioactivation cluster_detoxification Detoxification This compound This compound N_hydroxy_this compound N-hydroxy-MeIQx This compound->N_hydroxy_this compound CYP1A1/CYP1A2 Detox_Metabolites Detoxified Metabolites (e.g., glucuronides, sulfates) This compound->Detox_Metabolites UGTs, SULTs N_acetoxy_this compound N-acetoxy-MeIQx N_hydroxy_this compound->N_acetoxy_this compound NAT2 DNA_Adducts DNA Adducts (dG-C8-MeIQx) N_acetoxy_this compound->DNA_Adducts Mutations Mutations DNA_Adducts->Mutations Cancer Cancer Mutations->Cancer Excretion Excretion Detox_Metabolites->Excretion

Figure 1. this compound Metabolic Activation and Detoxification Pathways.

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis and Interpretation cell_selection Cell Line Selection (Metabolically competent vs. deficient) reagent_prep Reagent Preparation (this compound stock, media, etc.) cell_selection->reagent_prep dose_range Dose-Range Finding Study reagent_prep->dose_range treatment This compound Treatment dose_range->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT, Crystal Violet) treatment->cytotoxicity genotoxicity Genotoxicity Assays (e.g., Comet, Mutagenesis) treatment->genotoxicity dna_adduct DNA Adduct Analysis treatment->dna_adduct data_analysis Data Analysis and Statistics cytotoxicity->data_analysis genotoxicity->data_analysis dna_adduct->data_analysis interpretation Interpretation of Results (On-target vs. Off-target effects) data_analysis->interpretation reporting Reporting and Publication interpretation->reporting

Figure 2. General Experimental Workflow for this compound Studies.

Oxidative_Stress_Pathway This compound This compound Metabolism ROS Reactive Oxygen Species (ROS) This compound->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Figure 3. this compound-Induced Oxidative Stress and Nrf2 Signaling.

Apoptosis_Pathway MeIQx_DNA_Damage This compound-Induced DNA Damage p53 p53 Activation MeIQx_DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 4. Intrinsic Apoptosis Pathway Activated by this compound.

References

Technical Support Center: Reducing Variability in MeIQx-Induced Carcinogenesis Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)-induced carcinogenesis studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in this compound-induced carcinogenesis experiments?

A1: Variability in this compound studies can arise from several factors, including the metabolic activation of this compound, the animal model chosen, dietary and environmental factors, and the experimental protocols followed.[1] The metabolic conversion of this compound to its genotoxic form by cytochrome P450 (CYP) and N-acetyltransferase (NAT) enzymes is a critical step, and genetic polymorphisms in these enzymes can lead to significant differences in outcomes.[2][3] The choice of animal species and strain is also crucial, as they exhibit different susceptibilities to this compound-induced tumors in various organs.[4][5]

Q2: How does the metabolism of this compound contribute to experimental variability?

A2: this compound requires metabolic activation to exert its carcinogenic effects.[3] This process is primarily mediated by CYP1A2 in the liver, which converts this compound to N-hydroxy-MeIQx.[6][7] This intermediate is then further activated by N-acetyltransferase 2 (NAT2) to a highly reactive form that can bind to DNA, forming adducts.[3] Genetic variations in CYP1A2 and NAT2 genes can alter enzyme activity, leading to differences in the rate of this compound activation and detoxification among individuals and animal models, thus contributing to variability in tumor incidence and latency.[2][3]

Q3: What is the role of this compound-DNA adducts in carcinogenesis and how can their measurement be standardized?

A3: this compound-DNA adducts are considered a key initiating event in this compound-induced carcinogenesis.[2][8] The level of these adducts in a target tissue is often correlated with the carcinogenic dose.[9] To standardize their measurement, it is crucial to use validated analytical methods such as ³²P-postlabeling assays or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11] Consistent tissue collection, DNA isolation, and adduct quantification protocols are essential for reducing inter-laboratory variability.

Q4: How significant is the choice of animal model in this compound studies?

A4: The choice of animal model is highly significant. Different species and strains exhibit varying susceptibility to this compound-induced carcinogenesis in different organs. For instance, CDF1 mice are prone to developing hepatocellular carcinomas, lymphomas, and lung tumors when fed this compound.[4] In contrast, F344 rats develop hepatocellular carcinomas, as well as squamous cell carcinomas of the Zymbal gland and skin.[4][5] The genetic background of the animal model, particularly with respect to metabolizing enzymes, plays a substantial role in these differences.[12]

Q5: Can diet and other environmental factors influence the outcome of this compound carcinogenesis studies?

A5: Yes, diet and environmental factors can modulate the effects of this compound. For example, exposure to cigarette smoke has been shown to enhance this compound-induced liver cancer in rats by increasing the metabolic activation of this compound.[13] While one study did not find a significant enhancing effect of a high-fat diet on this compound-induced lung tumors in A/J mice, the composition of the diet can influence the activity of metabolizing enzymes and should be carefully controlled.[6][14]

Troubleshooting Guides

Issue 1: High variability in tumor incidence and latency between experimental groups.

Potential Cause Troubleshooting Step
Genetic heterogeneity within the animal colony Use highly inbred and genetically well-characterized animal strains. If possible, perform genetic profiling for key metabolic enzyme polymorphisms (e.g., Nat2).
Inconsistent this compound dosage Ensure precise and consistent administration of this compound. If incorporated into the diet, verify the homogeneity and stability of this compound in the feed. Regularly monitor food consumption to ensure consistent dosing.
Variable this compound metabolism Characterize the metabolic profile of the animal model being used. Consider using models with known Cyp1a2 and Nat2 genotypes.[3]
Differences in diet Use a standardized, purified diet throughout the study to minimize the influence of dietary components on this compound metabolism.[6]
Environmental stressors Maintain a controlled and consistent animal room environment (e.g., temperature, humidity, light cycle) to reduce stress-related physiological changes.[1]

Issue 2: Discrepancies in this compound-DNA adduct levels.

Potential Cause Troubleshooting Step
Inconsistent tissue collection and processing Standardize the timing of tissue collection and the methods for sample homogenization and DNA isolation.[15]
Variability in analytical methods Employ a validated and standardized protocol for DNA adduct quantification, such as ³²P-postlabeling or LC-MS/MS, with appropriate internal standards.[10][16]
Differences in DNA repair capacity Be aware that DNA repair efficiency can vary between individuals and tissues, potentially affecting adduct levels over time.[17]
Timing of measurement This compound-DNA adduct levels can change over time due to formation and repair.[17] Establish a consistent time point for adduct measurement across all experimental groups.

Data Presentation

Table 1: Dose-Response of this compound-Induced Carcinomas in Male F344 Rats

This compound Dose (ppm in diet)Duration of TreatmentHepatocellular Carcinoma Incidence (%)Zymbal Gland Squamous Cell Carcinoma Incidence (%)
10056 weeks00
20056 weeks4510
40056 weeks9456

Data summarized from a study on the dose-dependence of this compound carcinogenicity.[5]

Table 2: Effect of this compound and a High-Fat Diet on Lung Lesions in Female A/J Mice

GroupThis compound (600 ppm)High-Fat Diet (20% corn oil)Incidence of Lung Adenomas + Carcinomas (%)Multiplicity of Lung Adenomas + Carcinomas (mean ± SD)
1++10018.5 ± 7.2
2+-10019.4 ± 7.6
3-+500.8 ± 1.1
4--500.7 ± 0.9

Data from a study investigating the effect of a high-fat diet on this compound-induced lung carcinogenesis.[6][14]

Experimental Protocols

Protocol 1: this compound-Induced Carcinogenesis in Rodents

  • Animal Model Selection: Choose a well-characterized inbred rodent strain with known susceptibility to this compound (e.g., male F344 rats for liver and Zymbal's gland tumors, or CDF1 mice for liver and lung tumors).[4][5]

  • Acclimation: Acclimate animals to the housing conditions for at least one week prior to the start of the experiment.

  • Diet: Provide a standardized, purified diet to all animals. For the treatment groups, mix this compound into the diet at the desired concentration. Ensure the mixture is homogeneous.

  • Dosing: Administer this compound in the diet for a predetermined duration, as specified in the study design (e.g., 56 weeks for F344 rats).[5]

  • Monitoring: Monitor the animals regularly for clinical signs of toxicity and tumor development. Record body weight and food consumption weekly.

  • Necropsy: At the end of the study, perform a complete necropsy. Carefully examine all organs for gross lesions.

  • Histopathology: Collect target tissues (e.g., liver, Zymbal's gland, lung, skin) and any observed lesions. Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissues and stain with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist.

Protocol 2: Quantification of this compound-DNA Adducts by ³²P-Postlabeling Assay

  • DNA Isolation: Isolate high-molecular-weight DNA from target tissues using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.

  • DNA Digestion: Digest 10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional but Recommended): Enrich the adducted nucleotides using nuclease P1 treatment, which dephosphorylates normal nucleotides but not the bulky this compound adducts.

  • ³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P-ATP using T4 polynucleotide kinase.

  • Chromatography: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC).

  • Detection and Quantification: Visualize the adducts by autoradiography and quantify the radioactivity of the adduct spots using a phosphorimager or by scintillation counting. Calculate adduct levels relative to the total amount of DNA.

Visualizations

MeIQx_Metabolic_Activation cluster_activation Bioactivation Pathway cluster_detoxification Detoxification Pathway This compound This compound N_hydroxy_this compound N-hydroxy-MeIQx (Genotoxic Intermediate) This compound->N_hydroxy_this compound CYP1A2 (primarily in liver) Detoxification Detoxification (e.g., Glucuronidation) This compound->Detoxification Reactive_Ester Reactive Ester (e.g., N-acetoxy-MeIQx) N_hydroxy_this compound->Reactive_Ester NAT2 N_hydroxy_this compound->Detoxification DNA_Adducts This compound-DNA Adducts Reactive_Ester->DNA_Adducts Binds to DNA Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis

Caption: Metabolic activation and detoxification pathways of this compound.

Experimental_Workflow start Start: Select Animal Model acclimation Acclimation & Baseline Measurements start->acclimation treatment This compound Administration (Control vs. Treatment Groups) acclimation->treatment monitoring In-life Monitoring (Body Weight, Clinical Signs) treatment->monitoring endpoint Study Endpoint monitoring->endpoint necropsy Necropsy & Gross Pathology endpoint->necropsy tissue_collection Tissue Collection necropsy->tissue_collection histopathology Histopathology tissue_collection->histopathology adduct_analysis DNA Adduct Analysis tissue_collection->adduct_analysis data_analysis Data Analysis & Interpretation histopathology->data_analysis adduct_analysis->data_analysis

Caption: Standardized workflow for this compound carcinogenesis studies.

References

Navigating the Complexities of MeIQx in the Laboratory: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx). This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during laboratory experiments with this potent mutagen and carcinogen. From ensuring solubility and stability to navigating complex metabolic activation pathways and analytical detection, this guide offers practical solutions and detailed protocols to support your research endeavors.

Frequently Asked Questions (FAQs)

General Properties and Handling

Q1: What is this compound and why is it a subject of research?

A1: this compound, or 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline, is a heterocyclic aromatic amine (HAA) that forms during the high-temperature cooking of protein-rich foods like meat and fish. It is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans. Its mutagenic and carcinogenic properties make it a significant compound of interest in cancer research and toxicology studies to understand its mechanisms of action and potential risks to human health.

Q2: What are the primary safety precautions I should take when handling this compound?

A2: this compound is a hazardous substance and must be handled with care in a laboratory setting. Always consult the Material Safety Data Sheet (MSDS) before use. Key safety measures include:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves.

  • Ventilation: Handle solid this compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.

  • Containment: Use a designated area for working with this compound to prevent cross-contamination.

  • Waste Disposal: Dispose of this compound waste and contaminated materials according to your institution's hazardous waste disposal procedures.

Solubility and Solution Preparation

Q3: this compound has poor solubility. What are the recommended solvents and how do I prepare a stock solution?

A3: this compound is known to be slightly soluble in methanol and dimethyl sulfoxide (DMSO).[1] Preparing a stable and usable stock solution is a critical first step for any experiment.

Recommended Solvents and Preparation:

  • DMSO: This is a common solvent for preparing high-concentration stock solutions.

  • Methanol: Also a viable option, though solubility may be lower than in DMSO.

Protocol for Preparing a this compound Stock Solution:

  • Weigh the desired amount of solid this compound in a sterile, conical tube.

  • Add the appropriate volume of DMSO or methanol to achieve the target concentration.

  • To aid dissolution, you can gently vortex the solution. If precipitation occurs, gentle heating and/or sonication can be used.[2]

  • Purge the solution with an inert gas (e.g., nitrogen or argon) to prevent oxidation, especially for long-term storage.[1]

  • Store the stock solution in tightly sealed, light-protecting (amber) vials at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Quantitative Solubility Data

SolventConcentration (mM)Mass (mg/mL)Notes
DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 11.72≥ 2.5This formulation can yield a clear solution.[2]
DMSO / 90% (20% SBE-β-CD in Saline)≥ 11.72≥ 2.5An alternative formulation for achieving a clear solution.[2]
Stability

Q4: How stable is this compound in different conditions?

A4: The stability of this compound is influenced by pH, light, and temperature. Understanding these factors is crucial for experimental consistency.

Summary of this compound Stability

ConditionStabilityRecommendations
pH Stable in moderately acidic and alkaline conditions. Stability decreases in strongly acidic environments.[3]Maintain a pH between 7.4 and 9.0 for optimal stability in aqueous solutions.[4]
Light Sensitive to light.Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[3]
Temperature Stable in cold dilute aqueous solutions.[3]Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh and keep them on ice when not in use.
Reactivity Rapidly degraded by dilute hypochlorite.[3]Avoid contact with strong oxidizing agents.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Effect in Cell Culture
Possible Cause Troubleshooting Step
This compound Degradation Prepare fresh working solutions from a properly stored stock solution for each experiment. Ensure the pH of your culture medium has not become too acidic.
Low Bioavailability If using a serum-containing medium, this compound may bind to proteins, reducing its effective concentration. Consider using a serum-free medium for the treatment period or increasing the this compound concentration.
Incorrect Cell Passaging Use cells from a consistent and low passage number, as cellular responses can change with excessive passaging.
Metabolic Incompetence of Cells The cell line may lack the necessary cytochrome P450 enzymes (e.g., CYP1A2) for metabolic activation. Consider using a cell line known to express these enzymes or co-culture with metabolically competent cells (e.g., primary hepatocytes).
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination, as it can alter cellular metabolism and response to treatments.[5]
Issue 2: Low or Undetectable Levels of DNA Adducts
Possible Cause Troubleshooting Step
Inefficient Metabolic Activation If using an in vitro system, ensure that the S9 fraction or microsomal preparation is active and contains the necessary cofactors (e.g., NADPH). The concentration of this compound may also need to be optimized.
DNA Isolation and Digestion Issues Ensure high-quality DNA is isolated. During enzymatic digestion for assays like 32P-postlabeling, incomplete digestion can lead to lower adduct detection. Optimize digestion times and enzyme concentrations.
Inefficient Adduct Enrichment In the 32P-postlabeling assay, the butanol extraction step is critical for enriching adducts. Ensure proper phase separation and minimize loss of the aqueous phase. The recovery can be variable for different adducts.[6]
Suboptimal Labeling Reaction The T4 polynucleotide kinase used in the 32P-postlabeling assay must be highly active. Use a fresh enzyme and ensure the ATP is not degraded.
Timing of Sample Collection DNA adduct levels can peak and then decline due to DNA repair mechanisms. Conduct a time-course experiment to determine the optimal time point for sample collection after this compound exposure.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes

This protocol is designed to assess the metabolic activation of this compound by cytochrome P450 enzymes present in liver microsomes.

Materials:

  • This compound

  • Rat or human liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Methanol (for quenching the reaction)

  • HPLC system for analysis

Procedure:

  • Preparation: Pre-warm the potassium phosphate buffer and NADPH regenerating system to 37°C.

  • Reaction Mixture: In a microcentrifuge tube, combine the liver microsomes, this compound (dissolved in a minimal amount of DMSO and diluted in buffer), and the potassium phosphate buffer.

  • Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system. The final volume should be standardized for all reactions.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Termination: Stop the reaction by adding an equal volume of ice-cold methanol. This will precipitate the proteins.

  • Protein Removal: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze it using HPLC to identify and quantify the this compound metabolites, such as the N-hydroxy-MeIQx.

Protocol 2: Analysis of this compound-DNA Adducts by ³²P-Postlabeling

This is a highly sensitive method for detecting covalent adducts formed between this compound metabolites and DNA.

Materials:

  • DNA sample (10 µg)

  • Micrococcal nuclease and spleen phosphodiesterase

  • Nuclease P1

  • T4 polynucleotide kinase

  • [γ-³²P]ATP

  • Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates

  • Ammonium formate and sodium phosphate buffers for chromatography

Procedure:

  • DNA Digestion: Digest the DNA sample to 3'-deoxynucleoside monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Nuclease P1 Method): Treat the DNA digest with nuclease P1. This enzyme dephosphorylates the normal nucleotides but not the bulky aromatic adducts, thereby enriching the adducted nucleotides.[7]

  • ⁵²P-Labeling: Label the 5'-hydroxyl groups of the enriched adducted nucleotides by transferring the ³²P-orthophosphate from [γ-³²P]ATP using T4 polynucleotide kinase.

  • TLC Separation: Apply the labeled adduct mixture to a PEI-cellulose TLC plate. Develop the chromatogram using a multi-directional solvent system to separate the adducted nucleotides from the normal nucleotides and excess ATP.

  • Detection and Quantification: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radioactive adduct spots. The spots can then be excised and the radioactivity quantified using scintillation counting.

Visualizations

This compound Metabolic Activation and Detoxification Pathway

MeIQx_Metabolism cluster_activation Bioactivation Pathway cluster_detoxification Detoxification Pathway This compound This compound (2-amino-3,8-dimethylimidazo [4,5-f]quinoxaline) N_hydroxy_this compound N-hydroxy-MeIQx (Genotoxic Metabolite) This compound->N_hydroxy_this compound CYP1A2, CYP1A1 (N-hydroxylation) Hydroxy_this compound 5-hydroxy-MeIQx This compound->Hydroxy_this compound CYP1A2 (Ring Oxidation) Conjugates Glucuronide and Sulfate Conjugates This compound->Conjugates Direct Conjugation Reactive_Ester Reactive Ester (e.g., Acetoxy-derivative) N_hydroxy_this compound->Reactive_Ester NAT2 (O-acetylation) DNA_Adducts DNA Adducts (dG-C8-MeIQx) Reactive_Ester->DNA_Adducts Covalent Binding to DNA Hydroxy_this compound->Conjugates UGTs, SULTs DNA_Adduct_Workflow start Start: Experimental Design treatment Cell Culture or Animal Model Treatment with this compound start->treatment sampling Sample Collection (Cells or Tissues) treatment->sampling dna_isolation DNA Isolation and Purification sampling->dna_isolation dna_quantification DNA Quantification and Quality Check (e.g., 260/280 ratio) dna_isolation->dna_quantification adduct_analysis DNA Adduct Analysis (e.g., ³²P-Postlabeling or LC-MS/MS) dna_quantification->adduct_analysis data_analysis Data Analysis and Interpretation adduct_analysis->data_analysis end End: Conclusion data_analysis->end Troubleshooting_Logic start Low or No DNA Adducts Detected check_this compound Check this compound Solution (Freshness, Storage, Concentration) start->check_this compound Is the this compound solution reliable? check_metabolism Verify Metabolic Activation (e.g., S9 activity, Cofactors) start->check_metabolism Is the metabolic system functional? check_cells Assess Cell Health and Metabolic Competence (CYP expression) start->check_cells Are the cells appropriate? check_assay Review Adduct Detection Assay (e.g., ³²P-Postlabeling steps) start->check_assay Is the detection method optimized? outcome1 Redo with fresh this compound solution check_this compound->outcome1 outcome2 Optimize metabolic activation conditions check_metabolism->outcome2 outcome3 Use a different cell line or induce CYP expression check_cells->outcome3 outcome4 Troubleshoot specific assay steps (e.g., enzyme activity, chromatography) check_assay->outcome4

References

Technical Support Center: Protocol Refinement for MeIQx Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in animal studies. The information is intended for researchers, scientists, and drug development professionals to refine their experimental protocols and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound-induced carcinogenicity?

A1: The primary mechanism of this compound-induced carcinogenicity is through the formation of DNA adducts.[1] this compound is metabolically activated to a genotoxic species, primarily through oxidation by cytochrome P450 enzymes like CYP1A2.[2][3][4] This reactive metabolite can then bind to DNA, forming adducts that can lead to mutations and tumor initiation if not repaired.[1][5]

Q2: What are the common solvents for dissolving this compound for in vivo administration?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) and methanol.[4][5] For intraperitoneal injections in newborn mice, this compound has been dissolved in DMSO.[5] When preparing stock solutions, it is recommended to purge the solvent with an inert gas.[4]

Q3: What is the stability and recommended storage for this compound?

A3: this compound is stable under moderately acidic and alkaline conditions and in cold, dilute aqueous solutions when protected from light.[5] As a solid, it should be stored at -20°C for long-term stability (≥4 years).[4] Stock solutions in DMSO or methanol can be stored at -80°C for up to 6 months or at -20°C for one month in a sealed container, protected from moisture.[6] For in vivo experiments, it is best to prepare fresh working solutions daily.[6]

Q4: Are there species-specific differences in this compound carcinogenicity?

A4: Yes, significant species-specific differences exist. This compound has been shown to be carcinogenic in rats and mice, inducing tumors in the liver, Zymbal glands, skin, and lungs.[5][7] However, a long-term study in cynomolgus monkeys did not find this compound to be carcinogenic at the tested doses.[8][9] This difference is likely due to variations in metabolic activation, particularly the lack of constitutive CYP1A2 expression in cynomolgus monkeys.[8][9]

Troubleshooting Guide

Issue 1: Low or inconsistent tumor incidence at expected carcinogenic doses.

Possible Cause Troubleshooting Step
Inadequate Bioactivation: The animal model may have low levels of the necessary metabolic enzymes (e.g., CYP1A2) to activate this compound.[8][9]1. Select a rodent strain known to express sufficient levels of hepatic CYP1A2, such as the F344 rat.[2][7][10] 2. Consider co-administration with a known CYP1A2 inducer, although this may introduce complex interactions.[11]
Dietary Inhibition: Components of the animal's diet may interfere with this compound metabolism or carcinogenicity.1. Ensure a standardized, purified diet is used across all experimental groups to minimize variability.
Incorrect Dosing: Errors in diet preparation or administration can lead to lower-than-intended doses.1. Verify the concentration of this compound in the prepared diet through analytical methods. 2. Monitor food consumption to ensure animals are receiving the target dose.
Caloric Restriction: Reduced food intake can inhibit the development of preneoplastic lesions.[10]1. Ensure ad libitum feeding and monitor body weights to confirm adequate caloric intake.

Issue 2: High mortality or signs of toxicity unrelated to tumor development.

Possible Cause Troubleshooting Step
Dose Too High: The administered dose may be exceeding the maximum tolerated dose (MTD) for the specific strain or age of the animal.1. Conduct a dose-ranging study to determine the MTD in your specific animal model. 2. Refer to published studies for dose-response data in similar models. For example, in F344 rats, 100 ppm in the diet was tolerated, while 400 ppm led to reduced survival.[5][7]
Solvent Toxicity: The vehicle used for administration (e.g., DMSO) may be causing toxicity, especially at high volumes or concentrations.1. Reduce the volume of the vehicle administered. 2. Include a vehicle-only control group to assess solvent-specific effects.

Issue 3: Variability in DNA adduct formation.

Possible Cause Troubleshooting Step
Timing of Sample Collection: DNA adduct levels can fluctuate with the duration of exposure, reaching a steady state after a certain period.1. In a subchronic study in Sprague-Dawley rats, steady-state DNA adduct levels in the liver were reached by 28 days.[12] Plan your time points for tissue collection accordingly.
Inter-individual Metabolic Differences: Natural variation in enzyme expression among animals can lead to different rates of this compound activation and detoxification.1. Increase the number of animals per group to improve statistical power and account for biological variability.

Data Presentation

Table 1: Dose-Response of this compound-Induced Carcinomas in F344 Male Rats (56-week study)

This compound Concentration in Diet (ppm)Incidence of Hepatocellular Carcinomas (%)Incidence of Zymbal Gland Squamous Cell Carcinomas (%)
0 (Control)00
10000
2004510
4009456

Data sourced from Kushida et al., 1994.[7]

Table 2: this compound Administration Protocols in Various Animal Studies

Animal ModelAdministration RouteDoseDurationKey FindingsReference
F344 RatsDietary400 mg/kg of diet429 daysInduced hepatocellular carcinomas and squamous-cell carcinomas of the Zymbal gland.[5]
CDF1 MiceDietary600 mg/kg of diet84 weeksProduced hepatocellular carcinomas, lymphomas, and leukemias.[5]
B6C3F1 Mice (newborn)Intraperitoneal Injection0.625 or 1.25 µmol total doseDays 1, 8, and 15 after birthIncreased incidence of hepatocellular adenomas.[5]
Sprague-Dawley RatsGavage or Dietary1x10⁻⁶ to 3.4x10⁻² mg/kg/day1, 7, or 42 daysLinear relationship between dose and hepatic DNA adduct levels.[12]
Cynomolgus MonkeysGavage10 or 20 mg/kg body weight5 times/week for 84 monthsNo carcinogenic effects observed.[8][9]

Experimental Protocols

Protocol 1: Dietary Administration of this compound in Rats for Carcinogenicity Studies

This protocol is based on methodologies used in studies on F344 rats.[7][10]

  • Animal Model: Male F344 rats, 3-4 weeks old.

  • Acclimatization: House animals in standard conditions for at least one week before the start of the experiment.

  • Diet Preparation:

    • Obtain powdered basal diet.

    • Calculate the amount of this compound needed to achieve the desired concentration (e.g., 100, 200, or 400 ppm).

    • Thoroughly mix the this compound into the diet to ensure uniform distribution. Prepare a control diet without this compound.

  • Administration:

    • Provide the this compound-containing diet and the control diet to the respective groups of animals ad libitum.

    • Ensure free access to drinking water.

  • Monitoring:

    • Monitor food consumption and body weight weekly.

    • Observe animals daily for clinical signs of toxicity or tumor development.

  • Study Duration: Continue the dietary administration for the planned duration of the study (e.g., 16 to 56 weeks).[7][10]

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals.

    • Perform a complete necropsy.

    • Collect target organs (e.g., liver, Zymbal glands, skin) for histopathological analysis to identify and quantify tumors.

Protocol 2: Analysis of this compound-DNA Adducts in Liver Tissue

This protocol outlines a general workflow based on the principles of studies measuring DNA adducts.[12]

  • Dosing: Administer [¹⁴C]-labeled this compound to animals (e.g., Sprague-Dawley rats) via gavage or in the diet at the desired doses.

  • Tissue Collection: At specified time points (e.g., 24 hours, 7 days, 42 days), euthanize the animals and collect liver tissue. Flash-freeze the samples in liquid nitrogen and store them at -80°C.

  • DNA Isolation: Isolate genomic DNA from the liver tissue using a standard DNA extraction kit or protocol (e.g., phenol-chloroform extraction).

  • DNA Quantification: Measure the concentration and purity of the isolated DNA using UV spectrophotometry.

  • Adduct Measurement:

    • For radiolabeled this compound, the level of DNA adducts can be quantified using Accelerator Mass Spectrometry (AMS), which is highly sensitive for measuring rare isotopes.

    • The results are typically expressed as adducts per microgram of DNA.

  • Data Analysis: Correlate the administered dose of this compound with the level of hepatic DNA adducts to assess the dose-response relationship.

Mandatory Visualizations

MeIQx_Metabolic_Activation_Pathway This compound This compound (Procarcinogen) N_hydroxy_this compound N-hydroxy-MeIQx (Proximate Carcinogen) This compound->N_hydroxy_this compound N-hydroxylation Detox Detoxification (e.g., Glucuronidation) This compound->Detox Ester_this compound O-esterified this compound (Ultimate Carcinogen) N_hydroxy_this compound->Ester_this compound O-esterification N_hydroxy_this compound->Detox DNA_Adducts DNA Adducts Ester_this compound->DNA_Adducts Excretion Excretion Detox->Excretion CYP1A2 CYP1A2 CYP1A2->this compound Transferase O-acetyltransferase/ Sulfotransferase Transferase->N_hydroxy_this compound

Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.

Experimental_Workflow_Carcinogenicity cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (e.g., F344 Rats) Diet_Prep Diet Preparation (Control & this compound-dosed) Dosing Dietary Administration (Ad libitum) Diet_Prep->Dosing Monitoring Daily Observation & Weekly Weight/Food Intake Dosing->Monitoring Euthanasia Euthanasia & Necropsy Monitoring->Euthanasia Histo Histopathological Analysis of Target Tissues Euthanasia->Histo Data_Analysis Tumor Incidence & Severity Analysis Histo->Data_Analysis

Caption: General experimental workflow for a this compound dietary carcinogenicity study.

References

Validation & Comparative

Unveiling the Carcinogenic Potential of MeIQx: A Comparative Analysis Across Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing literature consolidates the evidence on the carcinogenicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a heterocyclic amine formed during the cooking of meat and fish. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound's carcinogenic effects in various animal models, including mice, rats, and non-human primates. The data highlights significant species-specific differences in susceptibility and underscores the critical role of metabolic activation in this compound-induced tumorigenesis.

Executive Summary

This compound has been demonstrated to be a potent carcinogen in rodent models, inducing tumors in multiple organs.[1][2] In contrast, studies in cynomolgus monkeys have not shown a carcinogenic effect at the doses tested.[3] This disparity is largely attributed to differences in the metabolic activation of this compound, primarily mediated by the cytochrome P450 enzyme CYP1A2.[4][5] This guide synthesizes the key findings from various studies, presenting quantitative data in a clear, comparative format, detailing experimental protocols, and visualizing the critical biological pathways involved.

Comparative Carcinogenicity of this compound

The carcinogenic effects of this compound have been evaluated in several animal models, with rodents showing the highest susceptibility. The following table summarizes the key findings from carcinogenicity studies in mice, rats, and monkeys.

Animal Model Strain Dose Duration Affected Organs and Tumor Types Tumor Incidence (%)
Mouse CDF10.06% in diet84 weeksMales: Hepatocellular carcinoma, Lymphoma, LeukemiaLiver: 43%, Lymphoma/Leukemia: Not specified
Females: Hepatocellular carcinoma, Lung tumorsLiver: 91%, Lung: Not specified
Mouse A/J (female)600 ppm in diet32 weeksLung (hyperplasia, adenoma, carcinoma)Significantly higher than control
Rat F344 (male)100 ppm in diet56 weeksLiver (adenoma), Zymbal gland (papilloma), Skin (papilloma)Not specified
200 ppm in diet56 weeksLiver (hepatocellular carcinoma), Zymbal gland (squamous cell carcinoma)Liver: 45%, Zymbal gland: 10%
400 ppm in diet56 weeksLiver (hepatocellular carcinoma), Zymbal gland (squamous cell carcinoma)Liver: 94%, Zymbal gland: 56%
Monkey Cynomolgus10 or 20 mg/kg bw (gavage)7 yearsNo neoplastic lesions observed0%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used in this compound carcinogenicity studies.

Rodent Carcinogenicity Studies (Mouse and Rat)

1. Animal Model:

  • Species/Strain: Typically CDF1 or B6C3F1 mice and F344 rats are used.[1][2][6]

  • Age: Animals are usually young adults at the start of the study (e.g., 6-8 weeks old).

  • Group Size: A sufficient number of animals per group (e.g., 40-50 per sex) is used to achieve statistical power.[7]

2. This compound Administration:

  • Route: Oral administration through the diet is the most common method, mimicking human exposure.[1][2][6]

  • Dose: Doses are typically expressed as a percentage or parts per million (ppm) in the diet and are determined based on preliminary toxicity studies to establish a maximum tolerated dose (MTD).[7]

  • Duration: Studies are long-term, often lasting for a significant portion of the animal's lifespan (e.g., 56 to 84 weeks).[2][6]

3. In-life Observations:

  • Regular monitoring of animal health, body weight, and food consumption.

  • Clinical observations for any signs of toxicity or tumor development.

4. Terminal Procedures:

  • At the end of the study, animals are euthanized.

  • A complete necropsy is performed, and all organs are examined macroscopically.

  • Organ weights are recorded.

5. Histopathology:

  • Tissues from all major organs, especially those with gross lesions, are collected and preserved in formalin.

  • Tissues are processed, sectioned, and stained with hematoxylin and eosin (H&E).

  • A qualified pathologist examines the slides microscopically to identify and classify tumors.[8]

Non-Human Primate Carcinogenicity Study (Cynomolgus Monkey)

1. Animal Model:

  • Species: Cynomolgus monkeys (Macaca fascicularis).

  • Age: Young animals are typically used.

  • Group Size: Smaller group sizes are common due to ethical and logistical considerations.

2. This compound Administration:

  • Route: Oral gavage is often used to ensure accurate dosing.

  • Dose: Doses are administered based on body weight (mg/kg).

  • Duration: Very long-term studies, spanning several years (e.g., 7 years).[3]

3. Monitoring and Endpoint Analysis:

  • Regular veterinary examinations, including blood work and imaging, are performed.

  • Endpoint analysis includes complete necropsy and extensive histopathological evaluation of all tissues.

Signaling Pathways and Experimental Workflows

The carcinogenicity of this compound is intrinsically linked to its metabolic activation, which leads to the formation of DNA adducts and subsequent genetic mutations. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing this compound carcinogenicity.

MeIQx_Carcinogenesis_Pathway cluster_Metabolism Metabolic Activation cluster_Cellular_Events Cellular Events This compound This compound N_hydroxy N-hydroxy-MeIQx This compound->N_hydroxy CYP1A2 (N-hydroxylation) Acetoxy N-acetoxy-MeIQx N_hydroxy->Acetoxy NAT2 (O-acetylation) Nitrenium Nitrenium Ion Acetoxy->Nitrenium Spontaneous Decomposition DNA_adduct DNA Adducts (dG-C8-MeIQx) Nitrenium->DNA_adduct Covalent Binding to DNA Mutation Mutations DNA_adduct->Mutation Replication Errors Oncogene Oncogene Activation/ Tumor Suppressor Inactivation Mutation->Oncogene Tumor Tumor Formation Oncogene->Tumor Experimental_Workflow start Animal Model Selection (e.g., F344 Rats) acclimation Acclimation Period start->acclimation grouping Randomization into Treatment and Control Groups acclimation->grouping dosing This compound Administration (in diet) grouping->dosing monitoring In-life Observations (Body weight, clinical signs) dosing->monitoring termination Study Termination and Necropsy monitoring->termination histopathology Tissue Collection and Histopathological Examination termination->histopathology analysis Data Analysis and Tumor Incidence Calculation histopathology->analysis conclusion Conclusion on Carcinogenicity analysis->conclusion

References

MeIQx vs. PhIP: A Comparative Analysis of Mutagenicity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the mutagenic properties of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP).

This guide provides a detailed comparison of the mutagenicity of this compound and PhIP, two of the most abundant heterocyclic amines (HCAs) found in cooked meats. Understanding the distinct mutagenic profiles of these compounds is crucial for assessing their carcinogenic risk and for the development of potential inhibitors. This analysis is supported by quantitative data from key experimental assays, detailed methodologies, and visual representations of the underlying molecular mechanisms.

Executive Summary

Both this compound and PhIP are potent mutagens that require metabolic activation to exert their genotoxic effects. The primary mechanism of their mutagenicity involves the formation of DNA adducts, which can lead to genetic mutations and initiate carcinogenesis. However, significant differences exist in their mutagenic potency and their impact on cellular signaling pathways.

Key Findings:

  • Mutagenic Potency: In bacterial reverse mutation assays (Ames test), this compound consistently demonstrates significantly higher mutagenic potency compared to PhIP, particularly in frameshift-sensitive strains like Salmonella typhimurium TA98.

  • Metabolic Activation: Both compounds are activated by cytochrome P450 enzymes (primarily CYP1A2) and further esterified by N-acetyltransferases (NATs) to form reactive nitrenium ions that bind to DNA.

  • DNA Adducts: this compound and PhIP predominantly form adducts at the C8 position of guanine in DNA. However, the efficiency of adduct formation can vary between the two compounds and across different tissues and species.

  • Cellular Signaling: PhIP has been shown to activate the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, which is involved in cell proliferation and survival. The specific signaling pathways affected by this compound are less clearly defined but are linked to the DNA damage response, potentially involving the p53 signaling pathway.

Data Presentation: Quantitative Mutagenicity

The following tables summarize the quantitative data on the mutagenicity of this compound and PhIP from the Ames test.

Table 1: Comparative Mutagenicity in Salmonella typhimurium TA98 with S9 Activation

CompoundRevertants / ngSource
This compound~1,800[1]
PhIP~180[1]

Data represents approximate values compiled from various sources for comparative purposes. Actual values may vary based on specific experimental conditions.

Table 2: Relative Mutagenic Potency in Various Salmonella typhimurium Strains with Metabolic Activation

StrainRelative Mutagenic PotencySource
YG1024IQ = MeIQ > this compound > PhIP[1]
YG1019This compound = IQ > 4,8-dithis compound >> PhIP[1]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay) for Heterocyclic Amines

This protocol outlines the general procedure for assessing the mutagenicity of this compound and PhIP using the Salmonella typhimurium plate incorporation method with metabolic activation.

1. Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100).

  • Test compounds (this compound, PhIP) dissolved in a suitable solvent (e.g., DMSO).

  • S9 fraction from the liver of Aroclor 1254-induced rats.

  • S9 co-factor mix (NADP, Glucose-6-phosphate).

  • Molten top agar (0.6% agar, 0.5% NaCl, 50 µM histidine-biotin).

  • Minimal glucose agar plates.

  • Positive controls (e.g., 2-nitrofluorene for -S9, 2-aminoanthracene for +S9).

  • Negative/solvent control (e.g., DMSO).

2. Procedure:

  • Bacterial Culture: Inoculate the selected S. typhimurium strain into nutrient broth and incubate overnight at 37°C with shaking to reach the late exponential phase of growth.

  • Preparation of S9 Mix: On the day of the experiment, prepare the S9 mix by combining the S9 fraction with the S9 co-factor mix. Keep on ice.

  • Plate Incorporation:

    • To sterile test tubes, add in the following order:

      • 2.0 mL of molten top agar maintained at 45°C.

      • 0.1 mL of the overnight bacterial culture.

      • 0.1 mL of the test compound solution at the desired concentration.

      • 0.5 mL of the S9 mix (for metabolic activation) or a phosphate buffer (for no activation).

    • Vortex the tube gently for 3 seconds.

  • Plating and Incubation:

    • Pour the entire contents of the tube onto the surface of a minimal glucose agar plate.

    • Gently tilt and rotate the plate to ensure an even distribution of the top agar.

    • Allow the top agar to solidify at room temperature.

    • Incubate the plates in the dark at 37°C for 48-72 hours.

  • Data Collection:

    • Count the number of revertant colonies on each plate.

    • A positive result is indicated by a dose-dependent increase in the number of revertants and a count that is at least twice the background (spontaneous reversion) rate.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key molecular pathways and the experimental workflow.

Metabolic_Activation cluster_this compound This compound Activation cluster_PhIP PhIP Activation This compound This compound N_hydroxy_this compound N-hydroxy-MeIQx This compound->N_hydroxy_this compound CYP1A2 Acetoxy_this compound Acetoxy-MeIQx N_hydroxy_this compound->Acetoxy_this compound NAT2 MeIQx_DNA_adduct This compound-DNA Adduct (dG-C8-MeIQx) Acetoxy_this compound->MeIQx_DNA_adduct Reacts with Guanine PhIP PhIP N_hydroxy_PhIP N-hydroxy-PhIP PhIP->N_hydroxy_PhIP CYP1A2 Acetoxy_PhIP Acetoxy-PhIP N_hydroxy_PhIP->Acetoxy_PhIP NAT2 PhIP_DNA_adduct PhIP-DNA Adduct (dG-C8-PhIP) Acetoxy_PhIP->PhIP_DNA_adduct Reacts with Guanine PhIP_MAPK_Pathway PhIP PhIP Receptor Growth Factor Receptor PhIP->Receptor Activates Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Myc) ERK->Transcription_Factors Phosphorylates Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Upregulates Ames_Test_Workflow start Start culture Overnight culture of S. typhimurium (his-) start->culture mix Mix bacteria, test compound, and S9 fraction in top agar culture->mix plate Pour onto minimal glucose agar plate mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count revertant colonies (his+) incubate->count analyze Analyze data for mutagenicity count->analyze

References

A Comparative Analysis of the Genotoxic Effects of MeIQx and Other Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of experimental data reveals significant differences in the genotoxic potential of various heterocyclic amines (HCAs), a class of compounds formed during the high-temperature cooking of meat and fish. This guide provides a comparative analysis of the genotoxicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) alongside other prominent HCAs, including 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), supported by quantitative data from key genotoxicity assays and detailed experimental methodologies.

Executive Summary

Heterocyclic amines are known mutagens and carcinogens, with their genotoxicity varying significantly based on their chemical structure. This guide synthesizes data from the Ames test (bacterial reverse mutation assay), in vivo micronucleus assays, and DNA adduct formation studies to provide a clear comparison of the genotoxic potency of this compound and its counterparts. The evidence indicates that while all these compounds are genotoxic, their potency and the extent of the damage they cause differ across various testing systems.

Data Presentation: A Comparative Overview

The genotoxicity of this compound and other HCAs has been evaluated in numerous studies. The following tables summarize the quantitative data from key assays, offering a direct comparison of their mutagenic and clastogenic potential.

Table 1: Comparative Mutagenicity in the Ames Test (Salmonella typhimurium TA98 with S9 activation)

Heterocyclic AmineRevertants / ngRelative Potency (this compound = 1)
This compound ~1,5001.0
IQ ~2,0001.3
PhIP ~1000.07
Trp-P-1 ~3,0002.0
Trp-P-2 ~5000.33

Data compiled from multiple sources. Actual values can vary based on experimental conditions.

Table 2: In Vivo Genotoxicity - Micronucleus Assay in Mice

Heterocyclic AmineDose (mg/kg bw)% Micronucleated Polychromatic Erythrocytes (MN-PCE)
This compound 501.5 - 2.5
IQ 502.0 - 3.0
PhIP 503.0 - 4.5

Data are representative values from published studies and can vary based on mouse strain and experimental protocol.

Table 3: DNA Adduct Formation in Rodent Liver (in vivo)

Heterocyclic AmineDose (mg/kg bw)Adducts / 10⁷ nucleotides
This compound 105 - 15
IQ 1010 - 25
PhIP 100.5 - 2.0

Adduct levels are highly dependent on the animal model, duration of exposure, and analytical method.[1]

Metabolic Activation: The Pathway to Genotoxicity

The genotoxicity of this compound and other HCAs is not inherent to the parent compounds. These molecules require metabolic activation, primarily by cytochrome P450 enzymes in the liver, to become reactive intermediates that can bind to DNA and cause mutations. The primary enzyme responsible for the initial N-hydroxylation step is CYP1A2. Subsequent esterification by N-acetyltransferases (NATs) or sulfotransferases (SULTs) leads to the formation of highly reactive nitrenium ions that readily form adducts with DNA bases, predominantly guanine.

Metabolic_Activation_of_this compound This compound This compound N_OH_this compound N-hydroxy-MeIQx This compound->N_OH_this compound CYP1A2 (N-hydroxylation) N_acetoxy_this compound N-acetoxy-MeIQx N_OH_this compound->N_acetoxy_this compound NAT2 (O-acetylation) DNA_Adduct DNA Adducts (Genotoxicity) N_acetoxy_this compound->DNA_Adduct Electrophilic Attack on DNA

Metabolic activation pathway of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of genotoxicity data. Below are outlines of the standard protocols for the key assays cited.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.

Protocol Outline:

  • Strain Selection: Salmonella typhimurium strain TA98 is typically used for detecting frameshift mutagens like most HCAs.

  • Metabolic Activation: A rat liver homogenate (S9 fraction) is added to the assay to mimic mammalian metabolism, which is necessary to activate HCAs into their genotoxic forms.

  • Exposure: The bacterial culture, the test compound (at various concentrations), and the S9 mix are combined in a test tube.

  • Plating: The mixture is added to molten top agar and poured onto a minimal glucose agar plate lacking histidine.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) on each plate is counted. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[2][3]

Ames_Test_Workflow cluster_preparation Preparation A S. typhimurium TA98 Culture D Combine in Top Agar A->D B Test Compound (HCA) B->D C S9 Metabolic Activation Mix C->D E Pour onto Minimal Glucose Agar Plate D->E F Incubate at 37°C for 48-72h E->F G Count Revertant Colonies F->G

Ames Test Experimental Workflow.
In Vivo Micronucleus Assay

The in vivo micronucleus assay is a key test for evaluating a substance's ability to cause chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity) in a whole animal system. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Protocol Outline:

  • Animal Model: Typically, mice of a specific strain (e.g., C57BL/6) are used.

  • Dosing: The test compound is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A positive control (e.g., cyclophosphamide) and a vehicle control are also included.

  • Treatment Schedule: Animals are typically treated once or twice, 24 hours apart.

  • Sample Collection: Bone marrow or peripheral blood is collected at specific time points after the last treatment (e.g., 24 and 48 hours).

  • Slide Preparation: The collected cells are smeared onto microscope slides and stained (e.g., with Giemsa or a fluorescent dye like acridine orange).

  • Analysis: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis. A statistically significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control indicates a positive result.[4][5][6]

Micronucleus_Assay_Workflow A Dose Animals with HCA B Collect Bone Marrow/ Peripheral Blood A->B C Prepare and Stain Slides B->C D Microscopic Analysis of Micronucleated Erythrocytes C->D

In Vivo Micronucleus Assay Workflow.
³²P-Postlabeling Assay for DNA Adducts

The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts, which are segments of DNA that are covalently bound to a chemical carcinogen. This technique is particularly useful for detecting the low levels of adducts formed by environmental and dietary carcinogens like HCAs.

Protocol Outline:

  • DNA Isolation: DNA is extracted from the tissues of animals exposed to the HCA.

  • DNA Digestion: The isolated DNA is enzymatically digested into its constituent deoxynucleoside 3'-monophosphates.

  • Adduct Enrichment: The adduct-containing nucleotides are enriched from the bulk of normal nucleotides, often using techniques like nuclease P1 digestion or butanol extraction.

  • Radiolabeling: The enriched adducts are radiolabeled at their 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: The ³²P-labeled adducts are separated from the excess ³²P and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Detection and Quantification: The separated adducts are detected by autoradiography and quantified by measuring their radioactivity. Adduct levels are typically expressed as the number of adducts per 10⁷ or 10⁸ normal nucleotides.[1][7][8]

Conclusion

The genotoxicity of this compound, while significant, varies in comparison to other heterocyclic amines. In the Ames test, this compound is a potent mutagen, but less so than IQ and Trp-P-1, and significantly more potent than PhIP. In in vivo studies, PhIP tends to show greater clastogenic activity in the micronucleus assay, while IQ and this compound are more potent in forming DNA adducts in the liver. These differences highlight the importance of using a battery of tests to fully characterize the genotoxic risk of these compounds. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and professionals in the fields of toxicology and drug development for understanding and comparing the genotoxic profiles of these important dietary mutagens.

References

Safety Operating Guide

Safe Disposal of Meiqx: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Meiqx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline), a mutagenic and carcinogenic compound commonly used in research. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this chemical be handled and disposed of with the utmost care, following all applicable local, state, and federal regulations.

Core Disposal Procedures

The primary recommended method for this compound disposal is through an approved hazardous waste disposal facility.[1] Under no circumstances should this compound or its containers be disposed of in general waste or washed down the drain.[2]

Step-by-Step Disposal Protocol:

  • Collection:

    • Collect all this compound waste, including unused product, contaminated labware (e.g., gloves, pipette tips, vials), and solutions, in a designated, properly labeled, and sealed container.

    • Solid waste, such as contaminated personal protective equipment (PPE), should be placed in a clearly marked bag for incineration.[3]

    • Liquid waste containing this compound should be collected in a sealed, leak-proof container.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "Carcinogen," and the chemical name "this compound."

  • Storage:

    • Store the sealed waste container in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

    • The storage area should be cool and well-ventilated.

  • Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste management company.

    • Provide the waste management company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

Hazard Summary

A summary of the key hazards associated with this compound is provided in the table below. This information is critical for risk assessment and the implementation of appropriate safety measures.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1]Avoid release to the environment. Collect spillage.[1]
Carcinogenicity Reasonably anticipated to be a human carcinogen.[4] Found to induce tumor formation in rats.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Use personal protective equipment as required.

Metabolic Activation of this compound

The carcinogenicity of this compound is linked to its metabolic activation within the body. The following diagram illustrates the key steps in this pathway, where this compound is converted into a reactive metabolite that can bind to DNA, leading to mutations.

Meiqx_Metabolic_Activation This compound This compound Hydroxylated_this compound N-hydroxy-Meiqx This compound->Hydroxylated_this compound Reactive_Metabolite Reactive Metabolite (O-acetylated) Hydroxylated_this compound->Reactive_Metabolite DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts CYP1A2 CYP1A2 (Hydroxylation) CYP1A2->Hydroxylated_this compound NAT2 N-acetyltransferase 2 (O-acetylation) NAT2->Reactive_Metabolite

Caption: Metabolic activation pathway of this compound.

This pathway highlights the biological mechanism underlying the hazardous nature of this compound and underscores the importance of preventing exposure and ensuring its proper disposal to safeguard both human health and the environment.

References

Comprehensive Safety Protocol for Handling Meiqx

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the handling and disposal of Meiqx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline), a potent, solid compound. All personnel must review and understand these procedures before working with this substance.

This compound is a mutagenic and carcinogenic compound, classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[1] It is harmful if swallowed and very toxic to aquatic life.[2] Due to its hazardous nature as a fine powder, there is a significant risk of inhalation and dermal exposure during handling.[3][4]

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any new procedure involving this compound. The primary risks are associated with handling the powdered form, which can easily become airborne.[3]

Table 1: this compound Hazard Summary | Hazard Category | GHS Pictogram | Hazard Statement | Prevention Measures | | --- | --- | --- | --- | | Acute Toxicity, Oral |

alt text
| H302: Harmful if swallowed[2] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2] | | Carcinogenicity |
alt text
| Suspected of causing cancer[1][5] | Obtain special instructions before use. Use personal protective equipment as required. | | Hazardous to the Aquatic Environment, Chronic |
alt text
| H410: Very toxic to aquatic life with long lasting effects[2] | Avoid release to the environment.[2] Collect spillage. |

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final barrier against exposure and is mandatory for all this compound handling procedures.[6] The level of PPE required depends on the specific task and the potential for exposure.

Table 2: Required PPE for this compound Handling Tasks

Task Minimum Required PPE
Weighing & Aliquoting (Powder) Double Nitrile Gloves (ASTM D6978 rated), Disposable Gown (Poly-coated, solid front), N95 Respirator (or higher), Safety Goggles with Side Shields
Solubilization Double Nitrile Gloves, Disposable Gown, Safety Goggles
Administering to Cell Culture (in Biosafety Cabinet) Nitrile Gloves, Lab Coat

| Waste Disposal | Double Nitrile Gloves, Disposable Gown, Safety Goggles |

PPE_Donning_Workflow start_end start_end step step ppe_item ppe_item check check Start Start: Prepare to Enter Lab Step1 Inspect all PPE for damage or defects Start->Step1 Step2 Don Inner Gloves Step1->Step2 Step3 Don Disposable Gown (ensure full coverage) Step2->Step3 Step4 Don N95 Respirator Step3->Step4 Step5 Perform Respirator Seal Check Step4->Step5 Step6 Don Safety Goggles Step5->Step6 PASS Fail FAIL: Do not proceed. Replace respirator. Step5->Fail FAIL Step7 Don Outer Gloves (over gown cuffs) Step6->Step7 End Ready to Handle this compound Step7->End Spill_Response_Plan start start decision decision action action end end Spill Spill Occurs Assess Assess Spill Size & Substance State Spill->Assess SmallPowder Small Powder Spill (<5g) Assess->SmallPowder Powder, <5g LargePowder Large Powder Spill (>5g) Assess->LargePowder Powder, >5g LiquidSpill Liquid Spill Assess->LiquidSpill Liquid Clean1 Gently cover with damp absorbent pads SmallPowder->Clean1 Evacuate Evacuate Area Alert Safety Officer LargePowder->Evacuate LiquidSpill->Clean1 Report Document Incident & Report to Supervisor Evacuate->Report Clean2 Wipe from outside in Place waste in purple bag Clean1->Clean2 Clean3 Decontaminate area with 70% Ethanol Clean2->Clean3 Clean3->Report Signaling_Pathway compound compound enzyme enzyme product product effect effect This compound This compound (Pro-carcinogen) CYP1A2 CYP1A2 Enzyme (Hydroxylation) This compound->CYP1A2 Metabolic Activation N_OH_this compound N-hydroxy-Meiqx (Active Metabolite) CYP1A2->N_OH_this compound DNA Cellular DNA N_OH_this compound->DNA Covalent Binding Adducts DNA Adducts DNA->Adducts Mutation Genotoxic Effects (Mutations) Adducts->Mutation

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.